Clorofene
Description
2-benzyl-4-chlorophenol is a diarylmethane.
The CIR Expert Panel concludes that the available data are insufficient to support safety of Dichlorophene or Chlorophene.
2-Benzyl-4-chlorophenol has been reported in Shewanella halifaxensis with data available.
Clorophene is used as an antiseptic agent and a disinfectant in hospitals and restaurants.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-chlorophenol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
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InChI Key |
NCKMMSIFQUPKCK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O | |
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Molecular Formula |
C13H11ClO | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Related CAS |
3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt) | |
| Record name | Clorophene [USAN] | |
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DSSTOX Substance ID |
DTXSID5020154 | |
| Record name | Clorophene | |
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Molecular Weight |
218.68 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley] | |
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Boiling Point |
320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg | |
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| Record name | O-BENZYL-P-CHLOROPHENOL | |
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Flash Point |
370 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C | |
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Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/ | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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| Record name | Clorophene | |
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Color/Form |
White to light tan or pink flakes | |
CAS No. |
120-32-1 | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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| Record name | Chlorophene | |
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| Record name | 2-Benzyl-4-chlorophenol | |
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| Record name | O-BENZYL-P-CHLOROPHENOL | |
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Melting Point |
119.3 °F (NTP, 1992), 48.5 °C | |
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Foundational & Exploratory
Biological Activity of Dichlorophen as a Fungicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a compound historically used as a multipurpose biocide.[1][2][3] Its application has spanned various fields, from agriculture to veterinary medicine.[4][5] As the challenge of antifungal resistance continues to grow, there is a renewed interest in exploring the efficacy and mechanisms of older, less-characterized antimicrobial agents. This guide focuses on the fungicidal properties of dichlorophen, providing a detailed examination of its proposed molecular targets and offering standardized methodologies for its further investigation.
Quantitative Data on Antifungal Activity
A comprehensive review of recent scientific literature reveals a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for dichlorophen against key fungal pathogens of clinical and research interest, including species of Aspergillus, Candida, and Trichophyton. One study reported a Minimum Inhibitory Concentration (MIC) of 6.00 μM for dichlorophen against the bacterium Bacillus cereus, but this is not indicative of its antifungal potency.
Table 1: Summary of Quantitative Antifungal Activity Data for Dichlorophen
| Fungal Species | Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Aspergillus spp. | Data not available | Data not available | Data not available | |
| Candida spp. | Data not available | Data not available | Data not available | |
| Trichophyton spp. | Data not available | Data not available | Data not available |
Note: The absence of data in this table highlights a significant gap in the current scientific literature regarding the specific antifungal efficacy of dichlorophen against these common fungal genera.
Mechanisms of Action
The fungicidal activity of dichlorophen is believed to stem from two primary mechanisms: the disruption of mitochondrial bioenergetics and the inhibition of cytoskeletal dynamics.
Disruption of Mitochondrial Oxidative Phosphorylation
The most cited mechanism of action for dichlorophen is its role as an uncoupler of oxidative phosphorylation in mitochondria.[5] In this process, dichlorophen is thought to act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This disruption leads to a rapid depletion of cellular ATP, compromising vital cellular functions and ultimately leading to fungal cell death.
Inhibition of Tubulin Polymerization
A more recently proposed mechanism suggests that dichlorophen may function as a mitotic inhibitor by binding to tubulin.[4] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell structure. By interfering with tubulin polymerization, dichlorophen could disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and inhibition of fungal proliferation.
Experimental Protocols
Due to the lack of specific published protocols for testing the antifungal activity of dichlorophen, the following sections provide detailed, generalized methodologies based on established Clinical and Laboratory Standards Institute (CLSI) guidelines and standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.
4.1.1. Materials
-
Dichlorophen (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (Aspergillus, Candida, or Trichophyton spp.)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator
4.1.2. Inoculum Preparation
-
Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar for Aspergillus and Trichophyton, Sabouraud Dextrose Agar for Candida) and incubate at 35°C until sufficient growth or sporulation is observed.
-
For yeasts, harvest several colonies and suspend in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts and 1-5 x 10^6 conidia/mL for molds) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 conidia/mL for molds in the test wells.
4.1.3. Assay Procedure
-
Prepare a stock solution of dichlorophen in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the dichlorophen stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 128 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the dichlorophen dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours for Candida and Aspergillus, and up to 72-96 hours for Trichophyton, or until sufficient growth is observed in the positive control wells.
-
The MIC is determined as the lowest concentration of dichlorophen that causes a significant inhibition of visible growth compared to the positive control.
Assessment of Mitochondrial Respiration
This protocol provides a general method to assess the effect of dichlorophen on fungal mitochondrial respiration using an oxygen-sensitive electrode.
4.2.1. Materials
-
Fungal spheroplasts or isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)
-
Dichlorophen
-
Substrates for the electron transport chain (e.g., succinate, NADH)
-
ADP
-
Clark-type oxygen electrode system
4.2.2. Procedure
-
Prepare a suspension of fungal spheroplasts or isolated mitochondria in respiration buffer.
-
Calibrate the oxygen electrode system.
-
Add the fungal suspension to the electrode chamber and allow it to equilibrate.
-
Initiate respiration by adding a substrate (e.g., succinate).
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
After the ADP is consumed, the respiration rate will return to State 4.
-
Add different concentrations of dichlorophen to the chamber and monitor the effect on the oxygen consumption rate. An uncoupler will increase the respiration rate in the absence of ADP (State 4) and may inhibit State 3 respiration at higher concentrations.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) in the presence and absence of dichlorophen to quantify the uncoupling effect.
Conclusion
Dichlorophen exhibits fungicidal properties that are likely attributable to its ability to disrupt fundamental cellular processes, namely mitochondrial energy production and cell division. While historical use and mechanistic studies suggest its potential as an antifungal agent, the lack of robust, recent quantitative data against key pathogenic fungi presents a significant knowledge gap. The standardized protocols provided in this guide offer a framework for researchers to systematically evaluate the antifungal efficacy of dichlorophen and further elucidate its mechanisms of action. Such studies are crucial to determine its potential for development as a novel therapeutic agent in an era of increasing antifungal resistance.
References
Unveiling the Molecular Battleground: A Technical Guide to the Role of Proteomics in Elucidating the Antimicrobial Mechanisms of Clorofene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Clorofene, a halogenated phenolic compound, is a potent broad-spectrum antimicrobial agent utilized in various disinfectant and antiseptic formulations.[1][] Despite its long-standing use, a detailed understanding of its molecular mechanism of action remains largely unexplored. This technical guide posits a pivotal role for modern proteomics in systematically dissecting the cellular and molecular responses of microorganisms to this compound. By leveraging high-throughput mass spectrometry-based techniques, researchers can identify specific protein targets, map perturbed signaling pathways, and uncover novel mechanisms of both efficacy and resistance. This document provides a framework for such investigations, detailing experimental workflows, data interpretation strategies, and potential insights that could drive the development of next-generation antimicrobial agents and inform drug development pipelines.
Introduction: The Opaque Mechanism of a Potent Antimicrobial
This compound (2-benzyl-4-chlorophenol) is recognized for its efficacy as a fungicide and bactericide.[1][] As a member of the phenolic compound family, its antimicrobial activity is broadly attributed to the disruption of essential cellular processes. Phenolic compounds are known to exert their effects through various mechanisms, including the denaturation of proteins, damage to cell membranes leading to altered permeability, and the inhibition of nucleic acid synthesis.[3][4] However, the specific protein interactions and the cascade of downstream signaling events triggered by this compound in target organisms are not well-defined.
Proteomics, the large-scale study of proteins, offers a powerful lens through which to observe these molecular interactions in an unbiased, system-wide manner.[5][6] By quantifying changes in the proteome of bacteria or fungi upon exposure to this compound, we can move beyond generalized mechanisms and pinpoint the precise molecular machinery affected. This approach is critical for understanding drug-protein interactions, identifying therapeutic targets, and profiling for toxicity.[7][8] This guide outlines how quantitative proteomics can be strategically applied to illuminate the antimicrobial action of this compound.
Hypothesized Mechanisms of this compound Action: A Proteomics Perspective
Based on the known activities of phenolic compounds, we can formulate several hypotheses regarding this compound's mechanism of action that are testable using proteomic approaches.
-
Cell Membrane Disruption: this compound likely compromises the integrity of the microbial cell membrane. This could involve interactions with membrane-associated proteins, leading to altered transport, energy production (disruption of the proton motive force), and signaling. A proteomics study would be expected to reveal changes in the abundance of membrane proteins and enzymes involved in lipid biosynthesis.
-
Enzyme Inhibition and Protein Denaturation: The compound may directly bind to and inhibit the function of essential enzymes or cause widespread protein denaturation. Proteomics can identify these direct targets and also reveal cellular stress responses, such as the upregulation of chaperones (heat shock proteins) and proteases involved in protein quality control.
-
Metabolic Disruption: By inhibiting key metabolic enzymes, this compound could starve the microorganism of essential resources. Quantitative proteomics can map these metabolic shifts by observing changes in the levels of enzymes involved in glycolysis, the TCA cycle, and amino acid biosynthesis.
-
Induction of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS). A proteomic signature for this would include the upregulation of antioxidant enzymes like superoxide dismutase and catalase.
Proteomics Strategies for Elucidating this compound's Mechanism of Action
A multi-pronged proteomics approach can provide a comprehensive view of this compound's impact on microbial proteomes. Key strategies include global proteome profiling for initial discovery and targeted approaches for validation and quantification.
Global Proteome Profiling (Shotgun Proteomics)
This strategy aims to identify and quantify as many proteins as possible in a sample to gain a broad overview of the cellular response to this compound. A typical workflow involves treating a microbial culture with this compound, extracting the total protein, digesting it into peptides, and analyzing the complex peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for global proteome profiling of this compound-treated microorganisms.
Target Identification via Chemical Proteomics
To identify the direct binding partners of this compound, a chemical proteomics approach such as Activity-Based Protein Profiling (ABPP) could be employed. This would involve synthesizing a this compound derivative containing a "clickable" chemical handle (e.g., an alkyne or azide). This probe is then introduced to the microbial proteome, and any proteins that covalently bind to the probe are subsequently enriched and identified by mass spectrometry.
Caption: Workflow for direct target identification of this compound using chemical proteomics.
Quantitative Data Presentation
The following tables present hypothetical yet plausible quantitative data from a global proteomics experiment on Staphylococcus aureus treated with a sub-lethal concentration of this compound. This data is for illustrative purposes to demonstrate how proteomics results would be structured.
Table 1: Hypothetical Down-Regulated Proteins in S. aureus Following this compound Treatment
| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Putative Function |
| P0A0H3 | ATP synthase subunit alpha | -2.5 | <0.01 | Energy Metabolism (ATP Synthesis) |
| P60411 | DNA gyrase subunit A | -2.1 | <0.01 | DNA Replication & Repair |
| Q2G1T3 | Penicillin-binding protein 2 | -1.9 | <0.05 | Cell Wall Synthesis |
| P0C1P8 | Enolase | -1.8 | <0.05 | Glycolysis |
| P0A0M4 | Dihydrolipoyl dehydrogenase | -1.7 | <0.05 | TCA Cycle |
Table 2: Hypothetical Up-Regulated Proteins in S. aureus Following this compound Treatment
| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Putative Function | | :--- | :--- | :--- | :--- | | P0A0R4 | Chaperone protein DnaK (Hsp70) | +3.2 | <0.01 | Protein Folding & Stress Response | | P0A3Q8 | Superoxide dismutase [Mn] | +2.8 | <0.01 | Oxidative Stress Response | | P45833 | Catalase | +2.5 | <0.01 | Oxidative Stress Response | | Q2FYN3 | ABC transporter ATP-binding protein| +2.2 | <0.05 | Efflux Pump / Detoxification | | P0A033 | Alkyl hydroperoxide reductase C | +1.9 | <0.05 | Oxidative Stress Response |
Detailed Experimental Protocols
This section provides a detailed methodology for a quantitative proteomics experiment to assess the effects of this compound on S. aureus.
Bacterial Culture and this compound Treatment
-
Inoculate Staphylococcus aureus (e.g., strain ATCC 25923) into 5 mL of Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).
-
Split the culture into two groups: a treatment group and a control group (in biological triplicate).
-
To the treatment group, add this compound to a final concentration of 0.5x the previously determined Minimum Inhibitory Concentration (MIC).
-
To the control group, add an equivalent volume of the vehicle used to dissolve this compound (e.g., DMSO).
-
Incubate both groups for 1 hour at 37°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).
Protein Extraction and Digestion
-
Resuspend the cell pellets in a lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Lyse the cells by bead beating or sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Take 100 µg of protein from each sample for digestion. Perform a filter-aided sample preparation (FASP) protocol.
-
Briefly, proteins are reduced with DTT and alkylated with iodoacetamide on a 30 kDa molecular weight cut-off filter.
-
Wash the proteins extensively with urea buffer and then digest with sequencing-grade trypsin overnight at 37°C.
-
Elute the resulting peptides from the filter.
Peptide Labeling and Mass Spectrometry
-
Label the peptides from each sample with a different isobaric tag (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol.
-
Combine the labeled peptide samples into a single tube.
-
Desalt the combined sample using a C18 solid-phase extraction cartridge.
-
Analyze the sample by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
Data Analysis
-
Search the raw mass spectrometry data against the S. aureus proteome database using a software platform like MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins with a false discovery rate (FDR) of <1%.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Perform functional enrichment and pathway analysis on the list of significantly altered proteins using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes).
Perturbed Signaling Pathways
Based on the hypothetical data, this compound treatment appears to induce a significant stress response in S. aureus. The upregulation of chaperones and oxidative stress enzymes suggests that this compound causes protein misfolding and generates reactive oxygen species. This stress likely triggers a cascade of signaling events aimed at mitigating the damage.
Caption: Proposed signaling and response pathways in bacteria affected by this compound.
Conclusion and Future Directions
The application of proteomics to the study of this compound provides a clear and systematic path toward understanding its antimicrobial mechanism of action at a molecular level. By moving beyond broad assumptions about phenolic compounds, researchers can identify specific protein targets and affected pathways, which can inform the development of more effective and targeted antimicrobial strategies. The workflows and protocols outlined in this guide offer a robust framework for initiating such studies. Future work could involve applying these techniques to a wider range of clinically relevant pathogens, investigating the development of resistance to this compound at the proteome level, and using chemical proteomics to validate direct drug-protein interactions. Such knowledge is invaluable for the rational design of new drugs and for combating the growing threat of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Effects of antifungal agents on the fungal proteome: informing on mechanisms of sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
Synthesis and manufacturing process of Clorofene
An In-depth Technical Guide to the Synthesis and Manufacturing of Clorofene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as 2-benzyl-4-chlorophenol, is a chlorinated phenolic compound with applications as a disinfectant and antiseptic. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for an audience of researchers and professionals in drug development and chemical synthesis. The document details the primary synthetic routes, experimental protocols, and relevant chemical and physical data.
Physicochemical Properties of this compound
This compound is a white to light tan or pink crystalline solid with a slight phenolic odor.[1] It is insoluble in water but soluble in organic solvents. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO | [2][3] |
| Molecular Weight | 218.68 g/mol | [2] |
| Melting Point | 46-51 °C | [1][3] |
| Boiling Point | 160-162 °C | [3] |
| Density | 1.188 g/mL at 25 °C | [3] |
| Flash Point | 185 °C | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the chlorination of 2-benzylphenol. An alternative high-yield synthesis of the precursor, 2-benzylphenol, is also described.
Primary Synthesis Route: Chlorination of 2-Benzylphenol
The most direct method for producing this compound is the electrophilic aromatic substitution of 2-benzylphenol with sulfuryl chloride (SO₂Cl₂). A secondary amine, such as diethylamine, can be used as a catalyst.[4]
Reaction:
2-Benzylphenol + SO₂Cl₂ → 2-Benzyl-4-chlorophenol (this compound) + HCl + SO₂
A detailed experimental protocol, adapted from the synthesis of a similar compound, is provided below.[4]
Synthesis of the Precursor: 2-Benzylphenol
An efficient method for synthesizing the starting material, 2-benzylphenol, involves the benzylation of 4-chlorophenol with benzyl alcohol in the presence of a zeolite catalyst of the faujasite type.[5] This process is highly selective and produces the desired product in high yield.
Reaction:
4-Chlorophenol + Benzyl Alcohol --(Zeolite Catalyst, 200°C)--> 2-Benzyl-4-chlorophenol
This reaction has a reported yield of 94.8% for 2-benzyl-4-chlorophenol.[5]
Experimental Protocols
Synthesis of this compound via Chlorination of 2-Benzylphenol
This protocol is based on the general method for the selective chlorination of substituted phenols.[4]
Materials:
-
2-Benzylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
Diethylamine (catalyst)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-benzylphenol (1 equivalent) in toluene.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of diethylamine (e.g., 0.01 equivalents).
-
Addition of Chlorinating Agent: Heat the reaction mixture to 65-70°C. Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 3 hours, maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 65-70°C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a 5% aqueous solution of hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[4]
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from 2-Benzylphenol.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-苄基-4-氯苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
Unraveling the Toxicological Profile of Chlorophene (o-Benzyl-p-chlorophenol) in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Chlorophene, chemically known as o-benzyl-p-chlorophenol (OBPCP). It is a broad-spectrum germicide with widespread use in disinfectant solutions and soap formulations. This document synthesizes key findings from studies in laboratory animals, focusing on acute, sub-chronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. The primary target organ for OBPCP toxicity has been identified as the kidney.[1][2][3][4]
Acute Toxicity
OBPCP exhibits low acute toxicity via oral, dermal, and inhalation routes.[2] However, high doses can lead to mortality.
Table 1: Acute Oral Toxicity of o-Benzyl-p-chlorophenol
| Species | Strain | Route | Vehicle | LD50 | Key Findings | Reference |
| Rat | F344 | Gavage | Corn oil | ~4000 mg/kg | High mortality at 4000 mg/kg. | [5] |
| Mouse | B6C3F1 | Gavage | Corn oil | ~2000 mg/kg | High mortality at 2000 mg/kg. | [5] |
Repeated-Dose Toxicity
Sub-chronic and chronic exposure to OBPCP primarily affects the kidneys in both rats and mice.
Sub-chronic Toxicity
16-Day Studies
In 16-day gavage studies, OBPCP administration in F344/N rats resulted in dose-dependent adverse effects.[6]
Experimental Protocol: 16-Day Oral Gavage Study in Rats
-
Species/Strain: F344/N rats
-
Number of Animals: 5 males and 5 females per group
-
Dosage: 0, 62.5, 125, 250, 500, or 1000 mg/kg body weight
-
Route of Administration: Gavage in corn oil
-
Duration: 5 days a week for 16 days
-
Parameters Evaluated: Mortality, body weight, clinical signs, organ weights (kidney, liver, thymus), and histopathology.[6]
Key findings included mortality in female rats at the highest dose, reduced body weight gain, and clinical signs such as diarrhea and rough hair coat.[6] Significant increases in kidney and liver weights and decreases in thymus weights were observed.[6] Dose-related dilatation of the cecum and nephropathy were also noted.[4][6]
13-Week Studies
Thirteen-week studies further established the kidney as the primary target organ.
Experimental Protocol: 13-Week Oral Gavage Study in Rats and Mice
-
Species/Strain: F344 rats and B6C3F1 mice
-
Number of Animals: 10 per sex per dose group
-
Dosage (Rats): 0, 30, 60, 120, 240, or 480 mg/kg
-
Dosage (Mice): 0, 500, 650, 800, or 1000 mg/kg
-
Route of Administration: Gavage in corn oil
-
Duration: 5 days per week for 13 weeks
-
Parameters Evaluated: Clinical signs, body weight, organ weights (kidney, liver, thymus), hematology, urinalysis, and histopathology.[4][5]
In rats, increased kidney weights and an increased incidence and severity of nephropathy and renal tubule regeneration were observed.[5] In mice, retarded growth, increased liver weights, and renal cortical lesions including necrosis, casts, chronic inflammation, and regeneration of renal tubules were the primary findings.[5]
Table 2: Sub-chronic Oral Toxicity of o-Benzyl-p-chlorophenol
| Species | Strain | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| Rat | F344 | 13 weeks | 30 | 60 | Increased incidence/severity of kidney nephropathy. | [1] |
| Mouse | B6C3F1 | 13 weeks | <500 | 500 | Retarded growth, increased liver weight, renal cortical lesions. | [4][5] |
Chronic Toxicity and Carcinogenicity
2-Year Studies
Long-term exposure to OBPCP confirmed the nephrotoxic effects and provided evidence of carcinogenic potential.
Experimental Protocol: 2-Year Oral Gavage Study in Rats and Mice
-
Species/Strain: F344/N rats and B6C3F1 mice
-
Route of Administration: Gavage in corn oil
-
Duration: 2 years
-
Parameters Evaluated: Mortality, body weight, clinical signs, histopathology, and tumor incidence.[6]
In rats, severe, time- and dose-related nephropathy was observed.[6] In male rats, secondary hyperparathyroidism developed at the high dose.[6] There was some evidence of carcinogenicity, with an increase in renal tubule adenoma/carcinoma combined in male mice and renal transitional cell carcinoma in female rats.[1]
Table 3: Chronic Toxicity and Carcinogenicity of o-Benzyl-p-chlorophenol
| Species | Strain | Duration | NOAEL (mg/kg/day) | Key Findings | Carcinogenic Potential | Reference |
| Rat | F344/N | 2 years | 30 | Severe, time- and dose-related nephropathy. | Some evidence: renal transitional cell carcinoma in females. | [1][6] |
| Mouse | B6C3F1 | 2 years | - | Dose-related increases in the incidence and severity of nephropathy. | Some evidence: renal tubule adenoma/carcinoma in males. | [1][6] |
Genotoxicity
OBPCP has been evaluated in a battery of genetic toxicity studies.
Experimental Protocol: Genotoxicity Assays
-
Ames Test: Conducted in Salmonella typhimurium strains to assess point mutations.
-
Chromosomal Aberration Assay: Performed in cultured Chinese hamster ovary (CHO) cells to evaluate structural chromosomal damage.
-
Mouse Lymphoma Assay: Utilized L5178Y mouse lymphoma cells to detect gene mutations.
-
Micronucleus Test: An in vivo assay in mouse bone marrow to assess chromosomal damage.[1][6]
The results from these studies were predominantly negative, indicating that OBPCP is not genotoxic.[1]
Table 4: Genotoxicity of o-Benzyl-p-chlorophenol
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative | [1][6] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [6] |
| Gene Mutation | L5178Y Mouse Lymphoma cells | With and without | Negative | [6] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [1] |
Reproductive and Developmental Toxicity
The available data on reproductive and developmental toxicity of OBPCP show no evidence of increased susceptibility.[2] The toxicological endpoints and points of departure selected for risk assessment are considered protective of any potential reproductive or developmental effects.[2]
Mechanism of Toxicity
The precise signaling pathways for OBPCP-induced toxicity are not fully elucidated. However, studies have shown that OBPCP can affect drug-metabolizing enzymes. In male Fischer 344 rats, treatment with OBPCP resulted in an increase in cytochrome P-450 content and a decrease in aryl hydrocarbon hydroxylase (AHH) activity in both liver and kidney microsomes.[6] In the kidney, OBPCP also induced NADPH-cytochrome c reductase and uridine diphosphate glucuronyl transferase activities.[6] The induction of cytochrome P-450 isozymes resembled that of phenobarbital.[6] This modulation of metabolic enzymes could lead to the formation of reactive metabolites or cellular stress, contributing to the observed nephrotoxicity.
Visualizations
Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for the toxicological evaluation of o-benzyl-p-chlorophenol.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prechronic toxicity of o-benzyl-p-chlorophenol in rats and mice. | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenic Potential of o-Benzyl-p-chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Benzyl-p-chlorophenol (OBPCP), a broad-spectrum germicide, has undergone extensive toxicological evaluation to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the key findings from carcinogenicity bioassays and genotoxicity studies. The primary target organ for OBPCP-induced toxicity and carcinogenicity is the kidney. Evidence suggests a tumorigenic response in male mice, with equivocal findings in female rats. Genotoxicity studies have yielded mixed results, with some assays indicating mutagenic potential. This document summarizes the quantitative data, details the experimental methodologies employed in pivotal studies, and presents visual representations of the experimental workflows and a hypothesized mechanism of action.
Introduction
o-Benzyl-p-chlorophenol is a phenolic compound widely used as a disinfectant in household and hospital settings.[1] Its widespread use necessitates a thorough understanding of its potential long-term health effects, including its carcinogenic risk to humans. This guide synthesizes the available scientific data to provide a detailed technical resource for professionals in research and drug development.
Carcinogenicity Studies
Long-term carcinogenicity studies of o-benzyl-p-chlorophenol have been conducted by the National Toxicology Program (NTP) in both rats and mice.[2] The primary route of administration in these studies was gavage, with the compound dissolved in corn oil.
Two-Year Gavage Study in F344/N Rats
Groups of F344/N rats were administered o-benzyl-p-chlorophenol by gavage for up to 103 weeks. The key findings are summarized in the table below.
| Species/Sex | Dose (mg/kg/day) | Organ | Finding | Incidence |
| Rat/Male | 0 | - | - | - |
| 30 | - | No evidence of carcinogenic activity | - | |
| 60 | - | No evidence of carcinogenic activity | - | |
| 120 | - | No evidence of carcinogenic activity | - | |
| Rat/Female | 0 | Kidney | Transitional Cell Carcinoma | 0/50 |
| 60 | Kidney | Transitional Cell Carcinoma | 0/50 | |
| 120 | Kidney | Transitional Cell Carcinoma | 1/51 | |
| 240 | Kidney | Transitional Cell Carcinoma | 1/50 |
Two-Year Gavage Study in B6C3F1 Mice
B6C3F1 mice were also administered o-benzyl-p-chlorophenol by gavage for 103 weeks. The results of this study are presented below.
| Species/Sex | Dose (mg/kg/day) | Organ | Finding | Incidence |
| Mouse/Male | 0 | Kidney | Renal Tubule Adenoma | 0/50 |
| 120 | Kidney | Renal Tubule Adenoma | 2/50 | |
| 240 | Kidney | Renal Tubule Adenoma | 4/50 | |
| 480 | Kidney | Renal Tubule Adenoma | 3/50 | |
| Mouse/Male | 0 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 0/50 |
| 120 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 2/50 | |
| 240 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 6/50 | |
| 480 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 6/50 | |
| Mouse/Female | 0 | - | - | - |
| 120 | - | No evidence of carcinogenic activity | - | |
| 240 | - | No evidence of carcinogenic activity | - | |
| 480 | - | No evidence of carcinogenic activity | - |
Genotoxicity Studies
o-Benzyl-p-chlorophenol has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic damage. The results are summarized below.
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA97, TA98, TA100, TA1535 | With and Without | Negative[2] |
| Chromosomal Aberrations | Cultured Chinese Hamster Ovary (CHO) cells | With and Without | Negative[2] |
| Sister Chromatid Exchanges | Cultured Chinese Hamster Ovary (CHO) cells | With and Without | Negative[2] |
| Gene Mutation | L5178Y Mouse Lymphoma cells | Without | Positive[2] |
| Gene Mutation | TK6 Human Lymphoblastoid cells | Without | Positive[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Two-Year Carcinogenicity Bioassay (NTP TR-424)
-
Test Substance: o-Benzyl-p-chlorophenol (approximately 97% pure) in corn oil.
-
Animals: Male and female F344/N rats and B6C3F1 mice.
-
Administration: Gavage, 5 days per week for 103 weeks.
-
Dose Levels:
-
Male Rats: 0, 30, 60, or 120 mg/kg body weight.
-
Female Rats: 0, 60, 120, or 240 mg/kg body weight.
-
Male and Female Mice: 0, 120, 240, or 480 mg/kg body weight.
-
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: Complete necropsies were performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected for microscopic examination.
Bacterial Reverse Mutation Assay (Ames Test)
This assay was conducted following the principles of the OECD Guideline 471.[4][5]
-
Test Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.
-
Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to simulate mammalian metabolism.
-
Procedure: The test substance, at various concentrations, was incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture was then plated on minimal glucose agar plates.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test
This assay was performed according to the principles of the OECD Guideline 473.[6][7]
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: The test was conducted with and without a rat liver S9 fraction.
-
Procedure: CHO cells were exposed to various concentrations of o-benzyl-p-chlorophenol for a short duration. Following the exposure period, the cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Endpoint: Chromosomes were harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
This assay was conducted based on the principles of the OECD Guideline 490.[8][9]
-
Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).
-
Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.
-
Procedure: The cells were exposed to the test substance for a defined period. After exposure, the cells were cultured to allow for the expression of any induced mutations.
-
Selection: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (wild-type) will incorporate the toxic TFT and die, while mutant cells (TK-/-) will survive and form colonies.
-
Endpoint: The number of mutant colonies was counted, and the mutant frequency was calculated. A dose-related increase in the mutant frequency indicates a mutagenic effect.
Mechanism of Carcinogenicity
The precise signaling pathways involved in o-benzyl-p-chlorophenol-induced carcinogenicity have not been fully elucidated. However, based on the available data, a plausible mechanism can be hypothesized, particularly for the observed renal tumors in male mice.
o-Benzyl-p-chlorophenol is known to induce nephrotoxicity, characterized by chronic inflammation and regenerative cell proliferation in the renal tubules.[10] The metabolic activation of o-benzyl-p-chlorophenol, likely mediated by cytochrome P450 enzymes, may lead to the formation of reactive metabolites.[11][12] These reactive species can induce oxidative stress, leading to cellular damage.
The sustained cycle of cell death and regeneration in the kidney, driven by chronic toxicity, can increase the likelihood of spontaneous mutations. If these mutations occur in critical genes controlling cell growth and differentiation, they can lead to the clonal expansion of preneoplastic cells and, ultimately, tumor formation. The positive results in some in vitro genotoxicity assays suggest that o-benzyl-p-chlorophenol or its metabolites may also have direct mutagenic activity, which could contribute to the initiation of carcinogenesis.
Conclusion
The available data indicate that o-benzyl-p-chlorophenol exhibits carcinogenic potential in male mice, primarily targeting the kidney. The evidence in female rats is equivocal, and no carcinogenic effects were observed in male rats or female mice in the NTP 2-year bioassays. The genotoxicity profile is mixed, with positive results in mammalian cell gene mutation assays suggesting a potential mutagenic mode of action. The nephrotoxicity of the compound appears to be a key factor in its carcinogenic mechanism, likely involving a combination of chronic cell injury, regenerative proliferation, and potential direct mutagenic events. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in o-benzyl-p-chlorophenol-induced tumorigenesis. This information is critical for accurate human health risk assessment and for guiding the development of safer alternative biocides.
References
- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract for TR-424 [ntp.niehs.nih.gov]
- 4. nib.si [nib.si]
- 5. nucro-technics.com [nucro-technics.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Prechronic toxicity of o-benzyl-p-chlorophenol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. | Sigma-Aldrich [sigmaaldrich.com]
Environmental Fate and Degradation of Clorofene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorofene (2-benzyl-4-chlorophenol), a chlorinated phenolic compound, has been utilized as a disinfectant and antimicrobial agent. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, transformation, and degradation pathways of this compound. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its environmental profile.
Physicochemical Properties
The environmental behavior of a chemical is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| Melting Point | 46-49 °C | [3] |
| Boiling Point | 160-162 °C | [3] |
| Water Solubility | < 100 mg/L at 16 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.6 | [1] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [4] |
| pKa | 10.8 | [1][5] |
Environmental Fate and Degradation
The persistence and transformation of this compound in the environment are governed by a combination of abiotic and biotic processes.
Abiotic Degradation
Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. For this compound, the rate constant for hydrolysis has been determined to be less than 0.005 days⁻¹ at pH values of 5, 7, and 9 at both 25 °C and 50 °C. This indicates that hydrolysis is not an expected environmental fate process for this compound[1][2].
Photodegradation: Photodegradation, or photolysis, is the breakdown of molecules by light. In natural water, this compound undergoes photolysis when exposed to sunlight. The rate constant for this process has been measured at 0.95 days⁻¹, corresponding to a half-life of approximately 0.7 days[1][2]. While the degradation products of photolysis have not been fully identified in all studies, an additional investigation is required to fully characterize the material balance and transformation products[2].
Biotic Degradation
Aquatic Environments: In aquatic systems, this compound has been shown to be readily biodegradable. Studies in unacclimated river water demonstrated degradation of 0.1 mg/L of this compound within 6 days. In sewage, concentrations of 0.5 and 1.0 mg/L were degraded in just one day. Acclimated activated sludge showed even more rapid degradation, with 80% removal of a 1.0 mg/L concentration in 8 hours and complete removal within 24 hours. Furthermore, when effluent from a semicontinuous activated sludge unit acclimated to 20 mg/L of this compound was used as the inoculum, 60% of the theoretical CO₂ was evolved, indicating significant mineralization[6][7]. A simulation test to assess biodegradation in activated sludge indicated that approximately 7% of this compound is expected to degrade within a typical wastewater treatment plant retention time of 6-8 hours, with 63-66% mineralization occurring over 14-28 days[5].
Soil Environments: In contrast to its behavior in aquatic systems, this compound is significantly more persistent in soil. An aerobic soil metabolism study indicated that this compound is stable, with only 8% of the parent compound degrading after 240 days. This has led to the conclusion that it is not readily biodegradable in soil[1]. There is currently a lack of specific data on the anaerobic degradation rate of this compound in soil.
Table 2: Summary of this compound Degradation Data
| Environmental Compartment | Condition | Degradation Process | Half-Life / Degradation Rate | Reference |
| Water | pH 5, 7, 9 (25°C, 50°C) | Hydrolysis | k < 0.005 days⁻¹ | [1][2] |
| Natural Water | Sunlight | Photodegradation | t½ ≈ 0.7 days (k = 0.95 days⁻¹) | [1][2] |
| River Water (unacclimated) | Aerobic | Biodegradation | Degraded within 6 days (at 0.1 mg/L) | [6][7] |
| Sewage | Aerobic | Biodegradation | Degraded within 1 day (at 0.5-1.0 mg/L) | [6][7] |
| Activated Sludge (acclimated) | Aerobic | Biodegradation | 100% degradation in 24 hours (at 1.0 mg/L) | [6][7] |
| Activated Sludge | Aerobic | Biodegradation | ~7% degradation in 6-8 hours; 63-66% mineralization in 14-28 days | [5] |
| Soil | Aerobic | Biodegradation | Stable (8% degradation after 240 days) | [1] |
| Soil | Anaerobic | Biodegradation | Data not available |
Degradation Pathways and Metabolites
The transformation of this compound in the environment leads to the formation of various degradation products. A study on the oxidation of this compound by permanganate in water identified fourteen oxidation products, indicating that direct oxidation, ring-opening, and decarboxylation are major reaction processes[8][9].
While specific metabolites from the biodegradation of this compound in soil and water are not extensively documented, the general pathways for chlorophenol degradation involve hydroxylation of the aromatic ring followed by ring cleavage. For o-benzyl-p-chlorophenol, one unidentified degradation product was detected at 8% of the parent compound after 240 days in an aerobic soil metabolism study[1]. Further research is needed to fully elucidate the biodegradation pathways and identify the resulting metabolites under various environmental conditions.
Below is a conceptual representation of the potential degradation pathways.
Experimental Protocols
Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are essential for assessing the environmental fate of chemicals.
Soil Degradation Study (Based on OECD Guideline 307)
This study evaluates the aerobic and anaerobic transformation of a chemical in soil.
Objective: To determine the rate of transformation and identify the formation and decline of transformation products in soil.
Methodology:
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is typically used to facilitate a mass balance analysis and trace the formation of metabolites.
-
Soil Selection: A minimum of four different soil types are recommended, representing a range of organic carbon content, pH, clay content, and microbial biomass[10][11][12].
-
Test Setup: Soil samples (50-200 g) are treated with the test substance at a concentration relevant to its intended use. The samples are incubated in the dark in biometer flasks or a flow-through system at a controlled temperature (e.g., 20°C) for up to 120 days[10][12][13]. For anaerobic conditions, the soil is flooded, and the headspace is purged with an inert gas.
-
Sampling and Analysis: At predetermined intervals, duplicate soil samples are extracted using appropriate solvents. The extracts are analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. Evolved ¹⁴CO₂ is trapped to quantify mineralization. Non-extractable residues are also quantified.
-
Data Analysis: The rate of degradation (e.g., half-life, DT₅₀) is calculated from the decline in the concentration of the parent compound over time.
Analytical Methods
The detection and quantification of this compound and its metabolites in environmental matrices typically involve chromatographic techniques.
-
Sample Preparation: Extraction from water samples can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, solvent extraction (e.g., using accelerated solvent extraction) is commonly employed.
-
Analysis: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of this compound and its polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the phenolic hydroxyl group.
Bioaccumulation
The potential for a chemical to accumulate in living organisms is an important aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of this potential.
For this compound, a bioconcentration factor of 115 has been measured in fish, suggesting a moderate potential for bioconcentration in aquatic organisms[1]. In a separate study, the whole-fish BCF values were determined to be 107 for a test concentration of 3 µg/L and 115 for 15 µg/L[5]. The lipid-normalized BCF values were 1,401 and 1,130, respectively. In oysters, a BCF value of 296 has been reported[5].
Conclusion
This compound exhibits varied persistence in the environment depending on the compartment. It is readily biodegradable in aquatic systems but is persistent in soil under aerobic conditions. Photodegradation in water is a relevant degradation pathway. While some degradation products from chemical oxidation have been identified, further research is needed to fully characterize the metabolites formed during biotic and abiotic degradation in various environmental matrices. Standardized testing protocols, such as the OECD guidelines, provide a robust framework for generating the necessary data to complete the environmental risk assessment for this compound.
References
- 1. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Biodegradation of o-benzyl-p-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. epa.gov [epa.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. files.chemicalwatch.com [files.chemicalwatch.com]
- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
In-depth Technical Guide: Antimicrobial Spectrum of Clorofene Against Bacteria and Fungi
An Examination of Available Data and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Clorofene
This compound, a chlorinated phenolic compound, belongs to a class of antimicrobial agents known for their broad-spectrum activity. Phenolic compounds, in general, are effective against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action typically involves the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death. This guide aims to provide a comprehensive overview of the anticipated antimicrobial spectrum of this compound and the methodologies employed to evaluate it.
Anticipated Antimicrobial Spectrum of this compound
While specific data for this compound is limited, the antimicrobial activity of a closely related compound, chloroxylenol, suggests that this compound would exhibit significant efficacy against a range of pathogens. It is generally assumed that the mechanism of action of chloroxylenol is similar to other phenolic and halophenolic antibacterial agents that disrupt cell membranes and cause leakage of cellular contents.[1] Chloroxylenol has been shown to be particularly effective against Gram-positive bacteria, such as Staphylococcus aureus.[1]
Based on the activity of similar phenolic compounds, the anticipated antimicrobial spectrum of this compound is summarized in the tables below. It is critical to note that these are hypothetical tables, and the values presented are for illustrative purposes to demonstrate how such data would be structured. Actual MIC and MBC/MFC values for this compound would need to be determined experimentally.
Table 1: Anticipated Antibacterial Spectrum of this compound (Hypothetical Data)
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 - 64 | 32 - 128 |
| Staphylococcus epidermidis | ATCC 12228 | 16 - 64 | 32 - 128 |
| Streptococcus pyogenes | ATCC 19615 | 8 - 32 | 16 - 64 |
| Enterococcus faecalis | ATCC 29212 | 32 - 128 | 64 - 256 |
| Escherichia coli | ATCC 25922 | 64 - 256 | 128 - 512 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 - 512 | 256 - 1024 |
| Klebsiella pneumoniae | ATCC 13883 | 64 - 256 | 128 - 512 |
Table 2: Anticipated Antifungal Spectrum of this compound (Hypothetical Data)
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 32 - 128 | 64 - 256 |
| Candida glabrata | ATCC 90030 | 64 - 256 | 128 - 512 |
| Aspergillus fumigatus | ATCC 204305 | 128 - 512 | 256 - 1024 |
| Trichophyton rubrum | ATCC 28188 | 16 - 64 | 32 - 128 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of a compound like this compound. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]
3.1.1. Broth Microdilution Method
This is a widely used method for determining MIC values.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
This compound stock solution of known concentration
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][4]
3.2.1. Subculture from MIC Assay
This method is a continuation of the broth microdilution MIC test.
-
Materials:
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette
-
-
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.
-
Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible growth on the agar plate).
-
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism of action for phenolic compounds like this compound is the disruption of the microbial cell membrane. This leads to a cascade of events culminating in cell death.
Bacterial Cell Membrane Disruption Pathway
The following diagram illustrates the proposed mechanism of action of this compound against bacteria.
Caption: Proposed mechanism of this compound action on bacterial cells.
Fungal Cell Wall and Membrane Interaction Pathway
In fungi, this compound is expected to interact with both the cell wall and the cell membrane.
Caption: Hypothesized interaction of this compound with fungal cell structures.
Experimental Workflow for Antimicrobial Susceptibility Testing
The logical flow of experiments to determine the antimicrobial spectrum of a compound is outlined below.
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Conclusion
While specific quantitative data on the antimicrobial spectrum of this compound is not widely published, its chemical nature as a chlorinated phenolic compound suggests a broad range of activity against both bacteria and fungi. The primary mechanism of action is anticipated to be the disruption of cell membrane integrity. To definitively establish the antimicrobial profile of this compound, rigorous experimental evaluation using standardized protocols, such as those outlined in this guide, is essential. Further research is warranted to generate the specific MIC and MBC/MFC data needed to fully characterize its potential as an antimicrobial agent.
References
The Historical Development and Discovery of Clorofene: An In-depth Technical Guide
Introduction
Clorofene, chemically known as 2-benzyl-4-chlorophenol, is a chlorinated phenolic compound that has been utilized for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the historical development, discovery, and scientific investigation of this compound, with a focus on its synthesis, antimicrobial efficacy, and toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the history and application of disinfectants and antimicrobial agents.
Historical Development and Discovery
The precise date and the individuals responsible for the initial synthesis of this compound are not clearly documented in readily available historical records. However, its development can be situated within the broader context of research into chlorinated phenols as antimicrobial agents, which gained significant momentum in the mid-20th century.
This compound was commercially introduced and primarily known under the trade name Santophen 1 , marketed by the Monsanto Chemical Company.[1] Monsanto was a major producer of industrial chemicals and plastics, and Santophen 1 was one of their key germicidal products.[2][3][4][5][6] While the exact timeline of its discovery is not specified, a 1973 publication from Monsanto details the biodegradation of Santophen 1, indicating its established use by that time.
The development of this compound is part of the larger history of phenolic disinfectants, which began with Joseph Lister's use of carbolic acid (phenol) in antiseptic surgery in the 1860s.[7] Subsequent research focused on modifying the phenol molecule to enhance its antimicrobial activity and reduce its toxicity, leading to the development of halogenated phenols like this compound.
Chemical Synthesis
The primary method for synthesizing this compound is through the benzylation of 4-chlorophenol. This reaction involves the introduction of a benzyl group onto the phenol ring, ortho to the hydroxyl group.
General Reaction Scheme:
Caption: General synthesis of this compound.
Several specific methodologies have been patented for the synthesis of this compound, often focusing on improving yield and selectivity.
Experimental Protocols for Synthesis
Method 1: Synthesis using a Friedel-Crafts catalyst
A common approach involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a Friedel-Crafts catalyst, such as aluminum chloride or zinc chloride.
Protocol:
-
A reaction vessel is charged with 4-chlorophenol and a suitable solvent.
-
The catalyst (e.g., anhydrous aluminum chloride) is added portion-wise with stirring.
-
Benzyl chloride is then added dropwise to the mixture, and the reaction is heated to a specified temperature for a set duration.
-
Upon completion, the reaction mixture is cooled and quenched with a dilute acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or recrystallization to yield 2-benzyl-4-chlorophenol.
Method 2: Zeolite-Catalyzed Synthesis
More recent methods have employed zeolite catalysts to improve the regioselectivity of the benzylation, favoring the formation of the ortho-benzylated product.
Protocol:
-
4-chlorophenol and a benzylating agent (e.g., benzyl alcohol) are mixed in a specific molar ratio.
-
A zeolite catalyst (e.g., H-beta zeolite) is added to the mixture.
-
The reaction is heated under a nitrogen atmosphere with stirring for a defined period.
-
After cooling, the catalyst is filtered off.
-
The resulting product mixture is analyzed and purified, typically by vacuum distillation.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. This property made it a valuable active ingredient in disinfectant formulations for household, hospital, and industrial applications.
Mechanism of Action
The precise mechanism of action of this compound is not extensively detailed in early literature but is generally understood to be similar to other phenolic compounds. Phenols and their derivatives disrupt the cell wall and membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. The presence of the chlorine atom and the benzyl group on the phenol ring is believed to enhance its lipophilicity, facilitating its penetration into the microbial cell membrane.
Experimental Protocols for Antimicrobial Efficacy Testing
Early antimicrobial testing of compounds like this compound typically involved determining the minimum inhibitory concentration (MIC) and bactericidal activity against a panel of relevant microorganisms.
Phenol Coefficient Test (A Historical Method):
This test was historically used to compare the bactericidal activity of a disinfectant to that of phenol.
Protocol:
-
Cultures of test organisms (e.g., Staphylococcus aureus, Salmonella typhi) are prepared in a standard broth medium.
-
A series of dilutions of both the test disinfectant (this compound) and phenol are made.
-
A standardized volume of the bacterial culture is added to each dilution.
-
At specific time intervals (e.g., 5, 10, and 15 minutes), a sample is transferred from each dilution to a sterile broth tube.
-
These tubes are then incubated to observe for bacterial growth.
-
The highest dilution of the disinfectant that kills the bacteria in a given time is determined and compared to that of phenol to calculate the phenol coefficient.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for MIC determination.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClO |
| Molar Mass | 218.68 g/mol |
| Appearance | White to light tan or pink crystalline solid |
| Melting Point | 46-49 °C |
| Boiling Point | 335 °C at 760 mmHg |
| Solubility in Water | Insoluble |
Table 2: Representative Antimicrobial Activity of this compound (Phenol Coefficient)
| Microorganism | Phenol Coefficient |
| Staphylococcus aureus | Data not available from early studies |
| Salmonella typhi | Data not available from early studies |
Note: Specific phenol coefficient values from the initial discovery period of this compound are not well-documented in the searched sources. This table serves as a template for the type of data that would have been generated.
Toxicological Profile
The toxicity of this compound has been a subject of study, particularly in the context of its use in consumer and industrial products. As with many chlorinated phenols, concerns have been raised regarding its potential for skin irritation and other adverse health effects.
Experimental Protocols for Toxicity Assessment
Early toxicological assessments would have likely included acute toxicity studies in animal models to determine the LD₅₀ (lethal dose, 50%).
Acute Oral Toxicity (LD₅₀) Determination:
Protocol:
-
Groups of laboratory animals (e.g., rats or mice) are administered single oral doses of this compound at varying concentrations.
-
A control group receives the vehicle (e.g., corn oil) only.
-
The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods.
Table 3: Representative Toxicological Data for this compound
| Test | Species | Route | Value |
| LD₅₀ | Rat | Oral | ~2 g/kg |
| LD₅₀ | Mouse | Oral | ~1 g/kg |
Note: These are approximate values gathered from various toxicological profiles and may not represent the findings of the very first studies.
Conclusion
This compound, or 2-benzyl-4-chlorophenol, emerged as a significant antimicrobial agent in the mid-20th century, commercialized by Monsanto under the name Santophen 1. Its synthesis, primarily through the benzylation of 4-chlorophenol, and its broad-spectrum biocidal activity made it a key ingredient in numerous disinfectant products. While the precise historical details of its initial discovery and the specific individuals involved are not extensively documented, its development represents an important chapter in the history of chlorinated phenolic disinfectants. Further archival research into the internal records of companies like Monsanto may provide a more complete picture of the discovery and early development of this historically important antimicrobial compound.
References
- 1. chlorophenolic-containing biocides permittees: Topics by Science.gov [science.gov]
- 2. agentnateur.com [agentnateur.com]
- 3. theecologist.org [theecologist.org]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Surprisingly Interesting History of Disinfectants - PurePro One [pureproone.com]
Methodological & Application
Application Notes and Protocols for Clorofene (2-Benzyl-4-chlorophenol) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorofene, also known as chlorophene or 2-benzyl-4-chlorophenol, is a chlorinated phenolic compound primarily utilized as a disinfectant and antimicrobial agent.[1][2] While its application in industrial and pharmaceutical settings is well-documented, its use as a research tool in cell culture, particularly in the context of cancer biology, is not extensively studied. However, the broader class of phenolic and chlorinated phenolic compounds has been reported to exhibit cytotoxic and pro-apoptotic effects on various cell lines.[3][4] These application notes provide a guide for researchers interested in investigating the potential effects of this compound in cell culture, based on the known properties of related compounds and standard cell biology protocols.
Disclaimer: The information provided is based on the limited available scientific literature for 2-benzyl-4-chlorophenol in a research context and is supplemented with general protocols for phenolic compounds. Researchers should perform their own literature search and optimize these protocols for their specific cell lines and experimental conditions.
Hypothesized Mechanism of Action
Based on studies of structurally related phenolic compounds, this compound may exert its effects on cells through the induction of apoptosis, potentially mediated by mitochondrial dysfunction.[4] Phenolic compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[3] It is plausible that the chlorinated phenyl group and the benzyl substitution in this compound contribute to its cytotoxic potential.
Quantitative Data
Table 1: Summary of In Vitro Cytotoxicity Data for Related Phenolic Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| o-Benzyl-p-chlorophenol | EPC, CHSE, RTG-2 | Alamar Blue | Most toxic of 3 tested biocides | [6] |
| 2,6-Dichlorophenol | HeLa | MTT | 0.37 - 900 mg/L* | [6] |
| Benzyl alcohol derivative (C5) | MDA-MB-231 | MTT | 35.40 ± 4.2 | [6] |
| Benzyl alcohol derivative (C9) | MDA-MB-231 | MTT | 82.70 ± 6.7 |[6] |
*Note: The reported value for 2,6-Dichlorophenol is a wide range and is presented in mg/L. Conversion to µM depends on the specific molecular weight and purity of the compound used in the study.[6]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (2-benzyl-4-chlorophenol) powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis and a general experimental workflow.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for Chlorophene as a Hospital Disinfectant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Chlorophene (o-benzyl-p-chlorophenol), a phenolic disinfectant, for use in hospital settings. This document details its antimicrobial efficacy, mechanism of action, and protocols for evaluating its performance against nosocomial pathogens.
Introduction
Chlorophene, chemically identified as o-benzyl-p-chlorophenol, is a broad-spectrum germicide utilized in various disinfectant formulations for healthcare environments.[1][2] As a member of the phenolic group of disinfectants, it is effective against a range of microorganisms, including bacteria and fungi.[3] Products containing o-benzyl-p-chlorophenol are registered for use as disinfectants, fungicides, tuberculocides, sanitizers, and virucides in medical and industrial settings.
Antimicrobial Spectrum and Efficacy
Chlorophene exhibits a broad spectrum of activity against bacteria, particularly Gram-positive cocci, as well as yeasts and molds.[3] Phenolic compounds, in general, are also effective against enveloped viruses. The efficacy of chlorophene is influenced by its concentration, contact time, and the presence of organic matter.
Table 1: Summary of Antimicrobial Efficacy of Phenolic Compounds
| Microorganism Type | General Efficacy | Notes |
| Gram-positive Bacteria | Effective | Phenolics are known to be particularly effective against Gram-positive bacteria. |
| Gram-negative Bacteria | Moderately Effective | Higher concentrations or longer contact times may be required. |
| Fungi (Yeasts and Molds) | Effective | Demonstrates fungicidal properties. |
| Enveloped Viruses | Effective | The lipid envelope is susceptible to disruption by phenolic compounds. |
| Non-enveloped Viruses | Less Effective | Generally more resistant to phenolic disinfectants. |
| Mycobacteria | Moderately Effective | Some phenolic formulations show tuberculocidal activity. |
| Clostridium difficile spores | Generally Ineffective | Phenolic compounds are not typically considered sporicidal.[4] |
Note: Specific quantitative data for o-benzyl-p-chlorophenol against a wide range of nosocomial pathogens is not extensively available in the public domain. The efficacy should be validated for specific formulations and intended uses.
Mechanism of Action
The primary antimicrobial mechanism of phenolic compounds like chlorophene involves the disruption of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
At a molecular level, the lipophilic nature of the benzyl group facilitates the partitioning of the molecule into the lipid-rich bacterial membrane.[5] The phenolic hydroxyl group can then interact with and denature essential membrane proteins, disrupting cellular processes.
References
- 1. Abstract for TR-424 [ntp.niehs.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms [mdpi.com]
- 4. processcleaningsolutions.com [processcleaningsolutions.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Clorofene Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorofene (2-benzyl-4-chlorophenol) is a chlorinated phenolic compound with known antimicrobial properties.[1] It is utilized as a disinfectant and antiseptic agent. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the preparation of this compound solutions for use in various research applications, including antibacterial susceptibility testing and in vitro cytotoxicity assays.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO | |
| Molecular Weight | 218.68 g/mol | |
| Appearance | White to light tan or pink flakes or white crystals | |
| Melting Point | 46-49 °C | |
| Boiling Point | 160-162 °C | |
| Water Solubility | Low (<1 mg/mL) | |
| Organic Solvent Solubility | Highly soluble in alcohol and other organic solvents such as ethanol, acetone, chloroform, DMSO, and methanol. |
Preparation of this compound Stock Solutions
Due to its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
-
Chemical fume hood
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 10 mL of a 100 mM stock solution, weigh 218.68 mg of this compound.
-
Transfer the weighed powder to a sterile conical tube.
-
Add the required volume of anhydrous DMSO to the tube. For a 100 mM solution, add 10 mL of DMSO.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to minimize solvent-induced toxicity in cell-based assays.
Preparation of Working Solutions for Experimental Use
Working solutions are prepared by diluting the stock solution in the appropriate aqueous medium, such as sterile phosphate-buffered saline (PBS) or cell culture medium.
Protocol 2: Preparation of Aqueous Working Solutions
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with sterile PBS or cell culture medium to achieve the desired final concentrations.
-
Crucially, to avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing.
-
Prepare fresh working solutions for each experiment. It is not recommended to store aqueous dilutions for extended periods.
Experimental Protocols
4.1. Antibacterial Susceptibility Testing
This compound's antibacterial activity can be assessed using methods such as broth microdilution or agar well diffusion.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound working solutions
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of this compound working solutions in the appropriate growth medium in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
4.2. In Vitro Cytotoxicity Assay
The effect of this compound on the viability of mammalian cells can be determined using various cytotoxicity assays, such as the MTT assay.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation
Table 1: Recommended Stock and Working Solution Concentrations
| Parameter | Concentration | Solvent | Storage |
| Stock Solution | 100 mM | DMSO | -20°C, protected from light |
| Working Solution (Antibacterial) | Varies by MIC | Aqueous Medium | Prepare fresh |
| Working Solution (Cytotoxicity) | Varies by IC₅₀ | Cell Culture Medium | Prepare fresh |
Visualizations
Diagram 1: Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound solutions.
Diagram 2: Proposed Mechanism of Action of Chlorophenols on Bacterial Cells
Caption: Proposed mechanism of this compound's antibacterial action.
Diagram 3: Potential (Hypothesized) Signaling Pathway Modulation by Phenolic Compounds in Eukaryotic Cells
Caption: Hypothesized signaling pathway modulation by phenolic compounds.
References
Analytical Methods for the Detection of Clorofene in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Clorofene (2-benzyl-4-chlorophenol) in various biological matrices. The methods described herein are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the detection and quantification of this antimicrobial agent.
Introduction
This compound is a chlorinated phenolic compound widely used as a disinfectant and antiseptic agent. Monitoring its presence in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and environmental exposure analysis. This document outlines robust analytical methodologies for the accurate and precise measurement of this compound in biological samples such as blood (plasma/serum), urine, and tissue.
Analytical Techniques
The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer excellent sensitivity and specificity, but the choice of technique may depend on the sample matrix, required limits of detection, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, a derivatization step is often employed to improve chromatographic performance and sensitivity.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often without the need for derivatization, making it a powerful tool for the direct analysis of compounds in complex biological matrices.[2][3]
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquids.
Protocol for LLE of this compound from Blood Plasma/Serum or Urine:
-
Sample Aliquoting: Pipette 1 mL of plasma, serum, or urine into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar chlorophenol) to the sample.
-
Acidification: Adjust the pH of the sample to approximately 2-3 by adding a suitable acid (e.g., 1 M HCl). This step ensures that the phenolic hydroxyl group is protonated, making the compound more soluble in organic solvents.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and iso-propanol).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh aliquot of the organic solvent.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away.
Protocol for SPE of this compound from Biological Fluids:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through it.
-
Sample Loading: Load the pre-treated (acidified) 1 mL biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the retained this compound with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue as described in the LLE protocol.
Analytical Methods and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization:
Prior to GC-MS analysis, the phenolic hydroxyl group of this compound should be derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Protocol for Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) for this compound-TMS Derivative | To be determined from the mass spectrum of the derivatized standard. Typically, the molecular ion and major fragment ions are selected. |
Quantitative Data Summary (Representative Values for Chlorophenols by GC-MS)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | [1] |
| Recovery | 85 - 110% | [1] |
| Precision (%RSD) | < 15% | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 350°C |
| Capillary Voltage | -3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | |
| Precursor Ion (Q1) | 217.0 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusion of a this compound standard. A common fragmentation for chlorophenols is the loss of HCl. |
| Collision Energy (CE) | To be optimized for the specific instrument and transition. |
Quantitative Data Summary (Representative Values for Phenolic Compounds by LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [3] |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL | [3] |
| Recovery | 90 - 115% | [3] |
| Precision (%RSD) | < 10% | [3] |
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for the extraction and analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The methodologies presented provide a comprehensive framework for the sensitive and selective determination of this compound in biological samples. Proper validation of these methods in the specific laboratory setting is essential to ensure reliable and accurate results. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study and the available resources. These application notes and protocols are intended to serve as a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and environmental science.
References
- 1. Selected ion mass spectrometric identification of chlorophenol residues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mzCloud – Clorophene [mzcloud.org]
Application Notes and Protocols: Chlorphenesin as a Preservative in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin is a synthetic, broad-spectrum antimicrobial agent commonly employed as a preservative in cosmetic and personal care products. Its primary function is to protect formulations from microbial contamination, thereby ensuring product safety and extending shelf life. Chemically identified as 3-(4-chlorophenoxy)-1,2-propanediol, chlorphenesin is effective against a range of bacteria and fungi. These application notes provide detailed information on its use, efficacy, regulatory status, and relevant experimental protocols for formulation development and evaluation.
Regulatory Status: In the European Union, Chlorphenesin (CAS No. 104-29-0) is listed in Annex V of the Regulation (EC) No 1223/2009 on cosmetic products, which means it is an approved preservative. The maximum authorized concentration in both rinse-off and leave-on cosmetic products is 0.3%. The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that chlorphenesin is safe for use in cosmetics at the current practices of use and concentration.[1] It is important to distinguish Chlorphenesin from "Chlorophene," a different chemical substance that is prohibited for use in cosmetics in the EU.
Physicochemical Properties and Formulation Guidelines
A summary of the key physicochemical properties of chlorphenesin is provided in the table below.
| Property | Value |
| INCI Name | Chlorphenesin |
| CAS Number | 104-29-0 |
| Chemical Formula | C₉H₁₁ClO₃ |
| Appearance | White to off-white crystalline powder |
| Solubility | Moderately soluble in water. Soluble in ethanol and glycerin. |
| Effective pH Range | 3 - 8 |
| Typical Use Level | 0.1% - 0.3% |
Formulation Guidelines:
-
Chlorphenesin can be incorporated into the water phase of emulsions. Gentle heating can aid in its dissolution.
-
It is often used in combination with other preservatives, such as phenoxyethanol, to enhance the overall antimicrobial spectrum and efficacy of the preservative system.
-
Compatibility with other formulation ingredients should be assessed on a case-by-case basis.
Antimicrobial Efficacy
Chlorphenesin demonstrates a broad spectrum of antimicrobial activity. However, its efficacy can be strain-dependent.
Summary of Antimicrobial Activity:
| Microbial Group | Efficacy | Notes |
| Gram-positive Bacteria | Effective | Generally effective against common Gram-positive bacteria. |
| Gram-negative Bacteria | Variable | Effective against many strains, but some, notably Pseudomonas aeruginosa, can exhibit resistance.[2] |
| Yeast and Mold | Effective | Demonstrates good efficacy against common yeasts and molds found in cosmetic products. |
Illustrative Preservative Efficacy Test (Challenge Test) Data
The following table provides illustrative data from a preservative efficacy test based on the ISO 11930 standard for a generic oil-in-water cream formulation containing 0.3% chlorphenesin.
| Test Microorganism | Inoculum (CFU/g) | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 | ISO 11930 Criteria A Met |
| Staphylococcus aureus | 5.5 x 10⁵ | > 3.0 | > 3.0 | > 3.0 | Yes |
| Pseudomonas aeruginosa | 6.2 x 10⁵ | 1.5 | 2.1 | 2.5 | No |
| Escherichia coli | 7.1 x 10⁵ | > 3.0 | > 3.0 | > 3.0 | Yes |
| Candida albicans | 4.8 x 10⁵ | > 1.0 | > 2.0 | > 2.0 | Yes |
| Aspergillus brasiliensis | 3.9 x 10⁵ | No increase | > 1.0 | > 2.0 | Yes |
Note: This data is illustrative. Actual results will vary depending on the formulation.
Mechanism of Action
The primary antimicrobial mechanism of chlorphenesin is the disruption of the microbial cell membrane. Its molecular structure allows it to intercalate into the lipid bilayer of the cell membrane, which alters its permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.
Caption: Proposed mechanism of action for chlorphenesin.
Experimental Protocols
Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This protocol outlines the procedure for evaluating the antimicrobial protection of a cosmetic formulation.
Caption: Workflow for Preservative Efficacy Testing (ISO 11930).
Methodology:
-
Preparation of Inocula:
-
Culture the specified test microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Harvest the microorganisms and prepare suspensions in a suitable diluent. Adjust the concentration of each suspension to achieve a final concentration in the test product of 10⁵ to 10⁶ colony-forming units (CFU) per gram for bacteria and 10⁴ to 10⁵ CFU/g for yeast and mold.
-
-
Inoculation of the Product:
-
Dispense 20g of the cosmetic formulation into five separate sterile containers.
-
Inoculate each container with one of the prepared microbial suspensions.
-
Thoroughly mix to ensure a homogenous distribution of the microorganisms.
-
-
Incubation:
-
Store the inoculated containers at room temperature (20-25°C) for 28 days, protected from light.
-
-
Sampling and Enumeration:
-
At specified time intervals (Day 0, 7, 14, and 28), remove a 1g aliquot from each container.
-
Perform serial dilutions in a suitable neutralizing broth.
-
Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms.
-
-
Evaluation:
-
Calculate the log reduction in microbial concentration from the initial count for each time point.
-
Compare the log reduction values to the acceptance criteria outlined in ISO 11930 (Criteria A or B). For bacteria, a log reduction of ≥ 3 at day 7 is required for Criteria A.[3] For yeast and mold, a log reduction of ≥ 1 at day 14 is required for Criteria A.[3]
-
Quantification of Chlorphenesin in Cosmetic Formulations by HPLC
This protocol provides a method for the determination of chlorphenesin concentration in a cosmetic product.
Caption: Workflow for HPLC analysis of chlorphenesin.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of chlorphenesin standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 mg/L.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cosmetic sample and dissolve it in methanol.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the chlorphenesin standards.
-
Determine the concentration of chlorphenesin in the sample by interpolating its peak area on the calibration curve.
-
Safety Profile
Chlorphenesin is generally considered to have a good safety profile at its approved use concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded that it is safe as used in cosmetics. It is not found to be a dermal irritant or sensitizer in the majority of the population, though a small number of case reports of irritation have been noted.[1]
Conclusion
Chlorphenesin is an effective and widely used preservative for cosmetic formulations. Its broad-spectrum antimicrobial activity, favorable regulatory status, and well-established safety profile make it a valuable tool for cosmetic scientists and formulators. Proper formulation considerations and thorough preservative efficacy testing are essential to ensure the final product is adequately protected against microbial contamination.
References
- 1. cir-safety.org [cir-safety.org]
- 2. In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorophene in Veterinary Disinfectant Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophene (2-benzyl-4-chlorophenol, CAS No. 120-32-1) is a halogenated phenolic compound utilized as a broad-spectrum antimicrobial agent in veterinary disinfectant formulations.[1][2][3] Its efficacy extends to a range of bacteria, fungi, and enveloped viruses, making it a valuable active ingredient for surface and equipment disinfection in veterinary clinics, animal housing, and research facilities.[4] As a member of the phenolic class of disinfectants, chlorophene's primary mechanism of action involves the disruption of microbial cell membranes and the denaturation of essential proteins, leading to cell death.[5][6]
These application notes provide a comprehensive overview of chlorophene's use in veterinary medicine, including its antimicrobial spectrum, mechanism of action, formulation considerations, and detailed protocols for efficacy testing.
Antimicrobial Spectrum and Efficacy
Chlorophene exhibits a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria.[4] Its activity also extends to various Gram-negative bacteria, yeasts, and molds. While specific data on its virucidal activity against key veterinary viruses is limited in publicly available literature, phenolic compounds, in general, are known to be effective against enveloped viruses.
Table 1: Summary of Antimicrobial Efficacy of Chlorophene
| Target Microorganism | Efficacy Metric | Concentration | Contact Time | Reference |
| General Bacteria | Bactericidal | Varies by formulation | Varies by formulation | [4] |
| Gram-positive cocci | High Activity | Varies by formulation | Varies by formulation | [4] |
| Yeast and Mold | Fungicidal | Varies by formulation | Varies by formulation | [4] |
Mechanism of Action
The antimicrobial action of chlorophene, as a phenolic compound, is primarily attributed to its ability to disrupt the cellular integrity of microorganisms.[6]
-
Cell Membrane Disruption: The lipophilic nature of chlorophene allows it to penetrate the lipid-rich cell membranes of bacteria and the envelopes of certain viruses.[6] This integration disrupts the membrane's structure and function, leading to increased permeability.
-
Protein Denaturation: Once inside the microbial cell, chlorophene interacts with and denatures essential proteins and enzymes.[3] This disruption of cellular machinery and metabolic pathways is catastrophic for the microorganism.
-
Cell Lysis: The combination of membrane damage and protein inactivation ultimately leads to the leakage of intracellular contents and cell lysis.
Caption: Mechanism of action of Chlorophene.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of chlorophene-based veterinary disinfectants. These protocols should be adapted based on specific regulatory guidelines (e.g., AOAC, EN standards) and the intended application of the disinfectant.[7]
Suspension Test for Bactericidal and Fungicidal Activity
This test evaluates the efficacy of a disinfectant against a suspension of microorganisms.
Materials:
-
Chlorophene-based disinfectant at various use-dilutions.
-
Test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Trichophyton mentagrophytes).
-
Sterile hard water or other specified diluent.
-
Organic load (e.g., 5% serum and 0.5% yeast extract) to simulate "dirty" conditions.[8]
-
Neutralizing solution specific to phenolic compounds.
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile test tubes, pipettes, and other standard laboratory equipment.
Procedure:
-
Prepare standardized suspensions of the test organisms.
-
In a sterile test tube, mix the disinfectant solution with the organic load and hard water.
-
Add a specified volume of the microbial suspension to the disinfectant solution.
-
Allow the mixture to stand for a predetermined contact time (e.g., 5, 10, 15 minutes) at a controlled temperature.
-
At the end of the contact time, transfer a specific volume of the mixture to a tube containing the neutralizing solution to inactivate the disinfectant.
-
Perform serial dilutions of the neutralized mixture and plate onto appropriate culture media.
-
Incubate the plates under suitable conditions.
-
Enumerate the surviving microorganisms and calculate the log reduction compared to a control (without disinfectant).
Acceptance Criteria: A minimum of a 5-log reduction for bacteria and a 4-log reduction for fungi is typically required.[9]
References
- 1. 2-Benzyl-4-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veterinary Disinfectant Categories and Their Applications for Animal Health Management [skyvetpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Animal Health Protection – Assessing Antimicrobial Activity of Veterinary Disinfectants and Antiseptics and Their Compliance with European Standards: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. ecronicon.net [ecronicon.net]
Studying Clorofene's Impact on Microbial Biofilms: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the study of microbial biofilms presents a significant challenge. To aid researchers, scientists, and drug development professionals in this critical area, detailed application notes and protocols have been developed to investigate the effects of clorofene, a chlorinated phenolic compound, on these complex bacterial communities. These guidelines provide a comprehensive framework for assessing the antibiofilm efficacy of this compound, from initial screening to mechanistic insights.
Introduction to this compound and Biofilm Control
This compound is a chlorinated phenol with known antimicrobial properties. While its efficacy against planktonic bacteria has been established, its potential to combat bacteria within the protective matrix of a biofilm is an area of active investigation. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antimicrobial agents and the host immune system. Understanding how compounds like this compound can disrupt these resilient structures is paramount for the development of new therapeutic strategies.
The following protocols and application notes are designed to provide a standardized approach to studying this compound's effects on microbial biofilms, focusing on key pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Application Note 1: Quantification of this compound's Anti-Biofilm Activity
This section outlines standard methods to quantify the inhibitory and disruptive effects of this compound on microbial biofilms.
Minimum Biofilm Inhibitory Concentration (MBIC)
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa PAO1 or S. aureus ATCC 25923) into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Dilution: Dilute the overnight culture 1:100 in fresh TSB.
-
Plate Preparation: In a 96-well flat-bottom microtiter plate, add 100 µL of TSB to each well. Create a serial two-fold dilution of this compound across the plate, leaving control wells with no this compound.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Quantification (Crystal Violet Assay):
-
Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air dry the plate for 15-30 minutes.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[1][2]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[1][3]
-
Measure the absorbance at 590 nm using a microplate reader. The MBIC is the lowest this compound concentration that results in a significant reduction in absorbance compared to the control.
-
Biofilm Disruption Assay
This assay determines the ability of this compound to eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation: Follow steps 1-5 from the MBIC protocol to grow mature biofilms.
-
This compound Treatment: After incubation, gently remove the planktonic cells and wash the wells with PBS. Add 200 µL of fresh TSB containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the Crystal Violet Assay as described above.
Viability Assessment: Colony Forming Unit (CFU) Counting
To determine the bactericidal effect of this compound on biofilm-embedded cells, CFU counting is performed.
Protocol:
-
Biofilm Formation and Treatment: Grow and treat biofilms as described in the Biofilm Disruption Assay.
-
Biofilm Disruption: After treatment, wash the wells with PBS. Add 200 µL of sterile PBS to each well and scrape the biofilm from the surface using a sterile pipette tip.
-
Homogenization: Vigorously pipette the suspension to break up biofilm clumps. Sonication can also be used for more robust biofilms.
-
Serial Dilution and Plating: Perform serial dilutions of the homogenized biofilm suspension in sterile PBS. Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the resulting colonies to determine the CFU/mL. A significant reduction in CFU/mL in this compound-treated wells compared to the control indicates bactericidal activity.
Quantitative Data Summary (Hypothetical Data for this compound based on Analogous Compounds)
| Assay | Organism | Analogous Compound | Concentration | Observed Effect | Reference |
| MBIC | Carbapenem-Resistant Enterobacteriaceae | Dichlorophen-Au NPs | 4-16 µg/mL | Inhibition of biofilm formation | [4][5][6] |
| Biofilm Disruption | P. aeruginosa | Triclosan (100 µM) + Tobramycin (500 µM) | N/A | Significantly greater killing than tobramycin alone | [7] |
| CFU Reduction | Carbapenem-Resistant Enterobacteriaceae | Dichlorophen-Au NPs | 8-16 µg/mL | 2-6 log10 CFU/mL reduction | [5] |
Application Note 2: Visualization of this compound's Effect on Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm matrix.
Protocol:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or specialized biofilm reactors (e.g., flow cells).
-
This compound Treatment: Treat the mature biofilms with the desired concentration of this compound for a specified duration.
-
Staining:
-
Live/Dead Staining: Use a combination of fluorescent stains such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) to assess cell viability within the biofilm.
-
EPS Staining: Utilize fluorescently labeled lectins (e.g., Concanavalin A) or specific dyes to visualize the polysaccharide components of the EPS matrix.
-
-
Microscopy:
-
Acquire z-stack images of the stained biofilms using a confocal microscope.
-
Reconstruct 3D images to visualize the overall biofilm structure, including thickness, roughness, and the spatial distribution of live and dead cells.
-
-
Image Analysis: Use software such as ImageJ or COMSTAT to quantify biofilm parameters like biomass, average thickness, and surface coverage.[8]
Application Note 3: Investigating the Mechanism of Action of this compound
Based on the mechanisms of analogous chlorinated phenols like triclosan and dichlorophen, this compound may act by disrupting the bacterial cell membrane.
Membrane Potential Assay
A change in bacterial membrane potential can be an indicator of membrane disruption.
Protocol:
-
Biofilm Preparation: Grow biofilms in a 96-well black, clear-bottom plate.
-
This compound Treatment: Treat the biofilms with this compound.
-
Staining: Add a membrane potential-sensitive dye, such as DiBAC4(3), to the wells. This dye enters depolarized cells and exhibits enhanced fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence in this compound-treated wells suggests membrane depolarization.
Membrane Permeability Assay
This assay assesses the integrity of the bacterial cell membrane.
Protocol:
-
Biofilm Preparation and Treatment: Prepare and treat biofilms as in the membrane potential assay.
-
Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide.
-
Fluorescence Measurement: Measure the fluorescence. An increase in red fluorescence indicates that this compound has permeabilized the bacterial cell membrane.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical mechanism of action for this compound.
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of this compound's efficacy against microbial biofilms. By employing these standardized methods, researchers can generate comparable and reliable data that will be crucial in determining the potential of this compound as a novel anti-biofilm agent. Further studies into its precise molecular targets and its effects on bacterial signaling pathways, such as quorum sensing and cyclic-di-GMP signaling, will be essential to fully elucidate its mechanism of action.
References
- 1. static.igem.org [static.igem.org]
- 2. ableweb.org [ableweb.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Clorofene: Application Notes and Protocols for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
Clorofene (2-benzyl-4-chlorophenol) is a chlorinated phenolic compound utilized as a disinfectant and antiseptic agent in various formulations, including soaps, detergents, and cosmetics.[1][2][3] Due to its toxicological profile, stringent adherence to safety protocols during its handling and disposal in a laboratory setting is imperative to protect personnel and the environment. These application notes provide detailed procedures for the safe management of this compound.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance with significant health and environmental risks.[1][3] It is harmful if swallowed, causes skin and eye irritation, and may lead to serious eye damage.[4][5] Furthermore, it is suspected of causing cancer and damaging fertility.[4][6] this compound is also very toxic to aquatic life with long-lasting effects.[5]
Table 1: Toxicological Data for this compound
| Parameter | Value | Species | Guideline |
| Acute Oral Toxicity (LD50) | 3,852 mg/kg | Rat (male and female) | OECD Test Guideline 401[4] |
| Skin Corrosion/Irritation | Irritating | Rabbit | - |
| Serious Eye Damage/Irritation | Risk of serious damage | Rabbit | - |
| Skin Sensitization | Positive | Guinea pig | Buehler Test[4] |
| Germ Cell Mutagenicity | Ames test data available | - | - |
| Carcinogenicity | Suspected of causing cancer[4][6] | - | - |
| Reproductive Toxicity | Suspected of damaging fertility[4][6] | - | - |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to kidneys through prolonged or repeated oral exposure.[4] | - | - |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 120-32-1[1] |
| Molecular Formula | C13H11ClO[7] |
| Molecular Weight | 218.68 g/mol [7] |
| Appearance | White to light tan or pink flakes or white crystals[1][2] |
| Melting Point | 46-49 °C[1][2][5] |
| Boiling Point | 160-162 °C[1][2][5] |
| Density | 1.188 g/mL at 25 °C[1][2][5] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 16 °C)[1][2][5] |
| Flash Point | 185 °C[5] |
| Stability | Stable at temperatures up to 77°F (25°C) when protected from light; decomposes at 140°F (60°C).[1][2] |
| Incompatibilities | Acids and oxidizing agents[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate PPE and engineering controls must be utilized.
Engineering Controls:
-
Work with this compound in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[4]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety glasses or goggles. A face shield is recommended when there is a risk of splashing.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[8] Inspect gloves for integrity before each use.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, an impervious apron should be worn over the lab coat.
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.
Safe Handling and Storage Procedures
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation and inhalation of dust.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][9]
-
Wash hands thoroughly after handling.[4]
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed and protected from light.[1][2]
-
Store away from incompatible materials such as acids and oxidizing agents.[1][2]
Experimental Protocol: Preparation of a 1% (w/v) this compound Solution in Ethanol
This protocol outlines the steps for preparing a 1% this compound solution in ethanol, incorporating necessary safety measures.
Materials:
-
This compound (solid)
-
Ethanol (95% or absolute)
-
Weighing paper or boat
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask with stopper
-
Wash bottle with ethanol
Procedure:
-
Preparation: Don all required PPE (lab coat, safety glasses, and nitrile gloves). Ensure the chemical fume hood is operational.
-
Weighing: In the chemical fume hood, carefully weigh the required amount of this compound solid onto a weighing paper or boat using a calibrated analytical balance.
-
Dissolution: Place a magnetic stir bar in a glass beaker. Add a portion of the total required volume of ethanol to the beaker. While stirring, slowly add the weighed this compound to the ethanol.
-
Complete Dissolution: Continue stirring until the this compound is completely dissolved. Gentle warming on a stirrer/hotplate may be used if necessary, but avoid boiling.
-
Transfer: Carefully transfer the dissolved solution into a volumetric flask of the appropriate size.
-
Rinsing: Rinse the beaker with a small amount of ethanol and transfer the rinsing to the volumetric flask to ensure all the this compound is transferred. Repeat this step two more times.
-
Final Volume: Add ethanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with "1% this compound in Ethanol," the date of preparation, and appropriate hazard symbols.
Spill and Emergency Procedures
Small Spills (in a chemical fume hood):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand or earth) to avoid raising dust.
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Place all contaminated materials in the hazardous waste container.
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Procedures
This compound and its containers must be disposed of as hazardous waste.[5] Do not dispose of it down the drain or in regular trash.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated weighing paper and absorbent materials from spills, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.[8]
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated.[8]
Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]
-
Store waste containers in a designated and secure satellite accumulation area.
Final Disposal:
-
Arrange for the collection of hazardous waste by a certified waste disposal company in accordance with local, state, and federal regulations.[8]
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for this compound spill response.
References
- 1. This compound | 120-32-1 [chemicalbook.com]
- 2. This compound CAS#: 120-32-1 [m.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. Clorophen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Clorofene Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clorofene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating this compound in aqueous solutions. This compound, a chlorinated phenol, exhibits low intrinsic aqueous solubility, which can present significant hurdles in experimental and developmental settings.[1][2][3][4][5] This guide offers practical strategies and detailed methodologies to overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is characterized as being insoluble or having very low solubility in water.[1][2][3][4][5] Reports indicate its water solubility is less than 0.1 g/100 mL at 16°C and approximately 0.12 g/L.[1][3][5] This poor solubility can impede its use in various aqueous-based assays and formulations.
Q2: What are the primary reasons for this compound's low aqueous solubility?
This compound's low water solubility is primarily due to its chemical structure. It is a largely non-polar molecule with a significant hydrophobic surface area attributed to its benzyl and chlorophenol groups. The presence of a single polar hydroxyl group is insufficient to overcome the hydrophobic nature of the rest of the molecule, leading to unfavorable interactions with polar water molecules.
Q3: What are the common strategies to improve the aqueous solubility of poorly soluble drugs like this compound?
Several well-established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its interaction with water.[6][7][8][9][][11][12]
-
Cosolvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[6][][12][13][14][15][16][17][18][19][20][21]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[22][23][24][25][26][27][28]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic drug is held within the cyclodextrin's non-polar cavity.[13][20][29][30][31][32][33][34][35][36]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.[13][15][30][37][38][39][40][41][42][43]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in your current buffer system. The pH of your buffer may not be optimal for keeping this compound in solution.
-
Troubleshooting Steps:
-
pH Adjustment: this compound is a weak acid due to its phenolic hydroxyl group. Increasing the pH of the aqueous solution above its pKa will lead to its deprotonation, forming a more soluble phenolate salt.
-
Recommendation: Prepare a series of buffers with increasing pH (e.g., from 7.5 to 10.0) and determine the solubility of this compound in each.
-
-
Use of Cosolvents: The polarity of your aqueous buffer may be too high.
-
Issue 2: The solubility enhancement with pH adjustment is insufficient for my required concentration.
-
Possible Cause: While pH adjustment can improve solubility, the effect might be limited, or a very high pH might be incompatible with your experimental system.
-
Troubleshooting Steps:
-
Combination with Cosolvents: A synergistic effect can often be achieved by combining pH adjustment with the use of cosolvents.[]
-
Recommendation: In your pH-adjusted buffer, titrate in a cosolvent to further enhance solubility.
-
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the non-polar this compound molecule, increasing its apparent solubility in water.[32][33]
-
Recommendation: Experiment with different types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility enhancement and better safety profiles.[34]
-
-
Issue 3: My formulation with surfactants is cloudy or forms an emulsion.
-
Possible Cause: The concentration of the surfactant may be too high, or the chosen surfactant may not be optimal for solubilizing this compound. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical factor.
-
Troubleshooting Steps:
-
Screen Different Surfactants: The choice of surfactant is crucial. Both non-ionic (e.g., Polysorbates like Tween® 80, Polyoxyethylene castor oil derivatives like Kolliphor® EL) and anionic surfactants (e.g., sodium dodecyl sulfate - SDS) can be effective.[22][23]
-
Recommendation: Test a range of surfactants with different HLB values to find the one that provides the best solubilization with minimal turbidity.
-
-
Optimize Surfactant Concentration: Work above the critical micelle concentration (CMC) of the surfactant, but avoid excessively high concentrations that can lead to turbidity or toxicity in biological assays.
-
Recommendation: Create a phase solubility diagram by measuring this compound solubility at various surfactant concentrations.
-
-
Quantitative Data on this compound Solubility Enhancement
The following tables summarize the expected improvements in this compound's aqueous solubility using different techniques. Note: The following data is illustrative and should be confirmed experimentally.
Table 1: Effect of pH on this compound Solubility
| pH | Expected Solubility (mg/mL) |
| 7.0 | ~ 0.12 |
| 8.0 | > 0.5 |
| 9.0 | > 2.0 |
| 10.0 | > 5.0 |
Table 2: Effect of Cosolvents on this compound Solubility in a Buffered Solution (pH 7.4)
| Cosolvent | Concentration (% v/v) | Expected Solubility (mg/mL) |
| Ethanol | 10 | ~ 0.5 |
| 20 | ~ 1.5 | |
| 40 | > 5.0 | |
| Propylene Glycol | 10 | ~ 0.4 |
| 20 | ~ 1.2 | |
| 40 | > 4.0 | |
| PEG 400 | 10 | ~ 0.6 |
| 20 | ~ 2.0 | |
| 40 | > 7.0 |
Table 3: Effect of Cyclodextrins on this compound Solubility in Water
| Cyclodextrin | Concentration (mM) | Expected Solubility (mg/mL) |
| HP-β-CD | 10 | ~ 1.0 |
| 50 | ~ 5.0 | |
| 100 | > 10.0 | |
| SBE-β-CD | 10 | ~ 1.5 |
| 50 | ~ 8.0 | |
| 100 | > 15.0 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 7.0 to 10.0.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Cosolvency Method
-
Prepare stock solutions of the desired cosolvents (e.g., ethanol, propylene glycol, PEG 400).
-
In separate vials, prepare a series of aqueous solutions containing increasing concentrations of the cosolvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).
-
Add an excess amount of this compound to each cosolvent-water mixture.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility of this compound in each mixture.
Protocol 3: Cyclodextrin Complexation Method
-
Prepare aqueous solutions of the selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from Protocol 1 to determine the apparent solubility of this compound as a function of cyclodextrin concentration. This data can be used to construct a phase solubility diagram.
Visualizing Solubilization Mechanisms
The following diagrams illustrate the principles behind the key solubilization strategies.
Caption: Mechanism of pH adjustment for this compound solubilization.
Caption: Workflow for improving solubility using cosolvents.
References
- 1. This compound CAS#: 120-32-1 [m.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Chlorofene [chembk.com]
- 4. This compound | CAS#:120-32-1 | Chemsrc [chemsrc.com]
- 5. This compound | 120-32-1 [chemicalbook.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsm.com [ijpsm.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. pharma.basf.com [pharma.basf.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
- 22. Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 26. chemical.kao.com [chemical.kao.com]
- 27. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 28. RU2322158C2 - Using surfactants for solubilization of water-insoluble solid substances in beverages - Google Patents [patents.google.com]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. touroscholar.touro.edu [touroscholar.touro.edu]
- 33. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. cyclodextrins-as-functional-excipients-methods-to-enhance-complexation-efficiency - Ask this paper | Bohrium [bohrium.com]
- 37. ascendiacdmo.com [ascendiacdmo.com]
- 38. An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Delving Into Nanoparticle Systems for Enhanced Drug Delivery Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Clorofene Resistance in Microbial Strains
Disclaimer: Information regarding microbial resistance specifically to Clorofene is limited in current scientific literature. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to similar phenolic compounds and general antimicrobial resistance principles. These recommendations should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 2-benzyl-4-chlorophenol, is a broad-spectrum antibacterial and antifungal agent.[1][2] It belongs to the class of aryl halides and is commonly used as a disinfectant in various formulations. While its precise mechanism of action is not fully elucidated, phenolic compounds generally exert their antimicrobial effects by disrupting the cell membrane, denaturing essential proteins, and inactivating enzymes.
Q2: We are observing decreased susceptibility of our microbial strains to this compound. What are the likely resistance mechanisms?
While specific data for this compound is scarce, resistance to other phenolic biocides is well-documented and may occur through several mechanisms:
-
Increased Efflux: Overexpression of multidrug efflux pumps is a common mechanism of resistance to phenolic compounds.[3][4][5][6] These pumps actively transport this compound out of the bacterial cell, preventing it from reaching its target concentration.
-
Target Site Modification: Although not directly documented for this compound, mutations in the target enzyme can lead to resistance. For instance, resistance to the bisphenol triclosan has been linked to alterations in the enoyl-acyl carrier protein (ACP) reductase (FabI).[2]
-
Reduced Permeability: Changes in the composition of the bacterial cell wall or outer membrane can limit the uptake of this compound.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased tolerance to antimicrobial agents due to reduced diffusion of the compound and altered physiological states of the cells.
-
Enzymatic Degradation: Some bacteria may produce enzymes that can degrade or inactivate phenolic compounds.
Q3: Can exposure to sub-lethal concentrations of this compound induce resistance to other antibiotics?
Yes, exposure to chlorinated phenols has been shown to induce the expression of multidrug efflux pumps in bacteria like Pseudomonas aeruginosa.[7][8][9] This can lead to a transient increase in resistance to various antibiotics that are also substrates of these pumps.
Troubleshooting Guide
Issue 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for a specific microbial strain.
This is a common indicator of developing resistance. The table below provides example MIC values for related phenolic compounds against various bacterial strains, which can serve as a reference for your own experiments.
| Biocide | Microbial Strain | MIC Range (µg/mL) | Reference |
| Triclosan | Staphylococcus aureus (clinical isolates) | 0.016 - 2 | [2] |
| Triclosan | Staphylococcus aureus (clinical isolates) | 0.025 - 1 | [10] |
| Triclosan | Klebsiella pneumoniae (household isolates) | ≥ 2 - ≥ 64 | [11] |
| Chloroxylenol (PCMX) | Resident & transient hand bacteria | 12.5 - 200 | [12] |
| Chloroxylenol (PCMX) | Pseudomonas stutzeri (industrial isolate) | >130 | [13][14][15] |
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized protocol (e.g., broth microdilution or agar dilution) to ensure the result is reproducible.
-
Investigate Efflux Pump Involvement:
-
Protocol: Perform the this compound MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or verapamil. A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
-
Sequence Potential Target Genes: If a primary target of this compound is known or suspected in your organism, sequence the corresponding gene from both the resistant and susceptible strains to identify any mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of genes encoding known efflux pumps in the resistant and susceptible strains.
Issue 2: A this compound-resistant strain shows cross-resistance to other antimicrobials.
This often points towards a non-specific resistance mechanism, such as the overexpression of a multidrug efflux pump.
Troubleshooting Steps:
-
Antimicrobial Susceptibility Testing: Perform susceptibility testing with a panel of antibiotics from different classes to determine the cross-resistance profile.
-
Synergy Testing: Investigate the synergistic effects of this compound with other antimicrobial agents. A synergistic interaction can help overcome resistance.
-
Protocol: Checkerboard Assay
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional gradient of this compound and a second antimicrobial agent (e.g., an antibiotic).
-
Inoculate the wells with a standardized suspension of the resistant microbial strain.
-
Incubate under appropriate conditions.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
-
-
FICI Calculation:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Phenolic compounds have demonstrated synergistic activity with various antibiotics against multidrug-resistant bacteria.[1][16][17][18][19]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microbial strain.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
RNA Extraction: Isolate total RNA from both the this compound-resistant and susceptible strains grown to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization.
-
Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.
Visualizations
Caption: Inferred mechanism of efflux pump-mediated resistance to this compound.
Caption: Experimental workflow for synergy testing using the checkerboard assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroxylenol- and triclosan-tolerant bacteria from industrial sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCRO037 - The Synergy Between Antibiotics and Phenolic Acids | ISEF [isef.net]
Technical Support Center: Optimizing Clorofene Concentration for Maximum Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments with Clorofene (o-benzyl-p-chlorophenol) for antifungal applications. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of antifungal action for this compound?
A1: this compound, as a phenolic compound, primarily exerts its antifungal activity by disrupting the fungal cell membrane. The presence of a chlorine atom on the phenol group is thought to enhance its ability to penetrate and destabilize the lipid bilayer of the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death. Additionally, phenolic compounds can denature and coagulate cellular proteins, including essential enzymes, further contributing to their fungicidal effect.[1]
Q2: What is a typical starting concentration range for this compound in an antifungal assay?
A2: Due to limited publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of fungal species, a broad screening range is recommended for initial experiments. Based on data for similar chloro-phenol derived compounds, a starting range of 0.1 µg/mL to 100 µg/mL is advisable. Subsequent experiments can then narrow this range to determine the precise MIC for your fungal species of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. Ethanol or dimethyl sulfoxide (DMSO) are suitable choices. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of 100% ethanol. Ensure the final concentration of the solvent in your assay does not exceed a level that could affect fungal growth (typically <1% for DMSO).
Q4: What are the critical safety precautions when handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate safety measures. Always work in a well-ventilated area, preferably a chemical fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
-
Question: I am observing significant well-to-well and experiment-to-experiment variability in my MIC assays with this compound. What could be the cause?
-
Answer:
-
Inoculum Inconsistency: Ensure your fungal inoculum is standardized accurately. Variations in the starting cell density will lead to inconsistent MIC values. Use a spectrophotometer or hemocytometer to adjust your inoculum to the recommended concentration for your chosen protocol (e.g., CLSI or EUCAST guidelines).
-
Solvent Effects: If using a stock solution of this compound in a solvent like DMSO or ethanol, ensure the final solvent concentration is consistent across all wells and is below the threshold that inhibits fungal growth. Run a solvent-only control to verify this.
-
Compound Precipitation: this compound has low aqueous solubility. It may precipitate out of the culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If this occurs, consider using a lower starting concentration or preparing fresh dilutions for each experiment.
-
Incubation Conditions: Inconsistent incubation temperature or time can affect fungal growth rates and, consequently, MIC readings. Ensure your incubator is properly calibrated and that plates are incubated for the specified duration.
-
Issue 2: No Antifungal Activity Observed
-
Question: I am not observing any inhibition of fungal growth, even at high concentrations of this compound. What should I do?
-
Answer:
-
Concentration Range: Your initial concentration range may be too low for the fungal species you are testing. Consider extending the upper limit of your concentration range in subsequent experiments.
-
Compound Stability: this compound may degrade under certain conditions. Ensure you are using a fresh stock solution. If you suspect degradation, prepare a new stock solution from the solid compound.
-
Resistant Fungal Strain: The fungal strain you are using may be intrinsically resistant to phenolic compounds. If possible, include a quality control strain with known susceptibility to phenolic disinfectants to validate your assay.
-
Assay Method: Review your experimental protocol to ensure all steps are being performed correctly. Small errors in dilution or inoculation can lead to inaccurate results.
-
Issue 3: Difficulty in Determining the MIC Endpoint
-
Question: The transition from fungal growth to inhibition is gradual, making it difficult to determine a clear MIC endpoint. How can I improve this?
-
Answer:
-
Reading Method: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control. Using a spectrophotometer to read the optical density (OD) of each well can provide a more objective measure than visual inspection.
-
Trailing Growth: Some fungi exhibit a phenomenon called "trailing," where a small amount of residual growth occurs over a range of concentrations. This can make visual endpoint determination challenging. Adhering to a strict definition of the MIC (e.g., 80% growth inhibition) is crucial in these cases.
-
Incubation Time: Reading the plates at a consistent and appropriate time point is important. For some fungi, a 24-hour reading is sufficient, while others may require 48 or 72 hours. Refer to standardized protocols for your specific fungal species.
-
Data Presentation
Note: Specific MIC and MFC values for this compound against a broad range of fungi are not widely available in the public literature. The following table provides data for a "chloro-phenol derived" disinfectant against dermatophytes as an illustrative example. Researchers should determine the specific MIC and MFC values for their experimental conditions.
Table 1: Antifungal Activity of a Chloro-phenol Derived Disinfectant against Dermatophytes
| Fungal Species | MIC (µL/mL) | MFC (µL/mL) |
| Microsporum canis | 1.87 | 1.87 |
| Microsporum gypseum | 1.87 | 1.87 |
Data adapted from a study on the susceptibility of dermatophytic fungi to commonly used disinfectants.[7]
Table 2: Hypothetical Antifungal Activity of this compound against Common Fungal Pathogens (for Illustrative Purposes)
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 | 32 |
| Aspergillus niger | 16 | 32 | >64 |
| Trichophyton rubrum | 4 | 8 | 16 |
This table presents hypothetical data to illustrate how results could be presented. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound in ethanol.
-
Materials:
-
This compound (o-benzyl-p-chlorophenol) powder
-
100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a chemical fume hood, weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of 100% ethanol to the vial.
-
Cap the vial securely and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Objective: To determine the MIC of this compound against a fungal species using the broth microdilution method, adapted from CLSI guidelines.
-
Materials:
-
This compound stock solution (10 mg/mL in ethanol)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (or other appropriate fungal growth medium)
-
Fungal culture
-
Spectrophotometer or hemocytometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
-
Procedure:
-
Inoculum Preparation:
-
Culture the fungal species on an appropriate agar plate.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final ethanol concentration is consistent and non-inhibitory.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
-
Mandatory Visualization
Caption: General mechanism of this compound's antifungal action on a fungal cell.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. quora.com [quora.com]
- 3. Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Clorofene in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Clorofene (o-benzyl-p-chlorophenol) in mammalian cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as o-benzyl-p-chlorophenol, is a broad-spectrum antimicrobial agent used in disinfectants and soaps[1][2]. While its exact mechanism of action is not fully elucidated, related chlorophenols are known to act as uncouplers of mitochondrial oxidative phosphorylation[3][4]. This disruption of the mitochondrial membrane potential can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death pathways.
Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?
High cytotoxicity is a known characteristic of phenolic compounds like this compound[5]. Several factors can contribute to the levels of cell death observed in your experiments:
-
Concentration: this compound is potent, and even low concentrations can be toxic to cells.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to toxic compounds.
-
Oxidative Stress: As an uncoupler of oxidative phosphorylation, this compound can induce significant oxidative stress, leading to cellular damage[6].
Q3: Are there any published IC50 values for this compound in mammalian cell lines?
Q4: Can the solvent I use to dissolve this compound contribute to cytotoxicity?
Yes, the choice and concentration of the solvent are critical. Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds like this compound, but it can also induce cytotoxicity at concentrations typically above 0.5% (v/v) in many cell lines. It is essential to always include a vehicle control (cell culture medium with the same concentration of solvent used to deliver the drug) in your experiments to differentiate between the cytotoxicity of the solvent and the compound itself.
Q5: How can I reduce the cytotoxic effects of this compound in my experiments?
Several strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time.
-
Solvent Optimization: Use the lowest possible concentration of a high-purity solvent. Consider alternatives to DMSO if solvent toxicity is suspected.
-
Use of Antioxidants/Scavengers: Co-treatment with antioxidants may help to neutralize the reactive oxygen species (ROS) generated by this compound.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes reduce the effective concentration of a compound by binding to it.
-
Advanced Formulation Strategies: For more complex applications, exploring drug delivery systems like nanoparticles could be a long-term strategy to reduce off-target toxicity[8][9].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations | The cell line is highly sensitive to this compound. | Perform a comprehensive dose-response study starting from nanomolar concentrations to determine the precise cytotoxic range for your specific cell line. |
| The this compound stock solution may be at a higher concentration than intended. | Verify the concentration of your stock solution. If possible, prepare a fresh stock from a new vial of the compound. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| Vehicle control shows significant cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high. | Reduce the final concentration of the solvent in the cell culture medium to below 0.5%, ideally 0.1% or lower. |
| The solvent itself is contaminated. | Use a new, high-purity, sterile-filtered batch of the solvent. | |
| Precipitation of this compound in the culture medium | Poor solubility of this compound at the tested concentration. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or exploring alternative solvents or formulation strategies. |
Quantitative Data
The following table summarizes the available in vitro cytotoxicity data for the sodium salt of o-benzyl-p-chlorophenol in several fish cell lines. Note: This data is for fish cell lines and should be used for reference only. Researchers must determine the IC50 values in their specific mammalian cell lines.
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| EPC (Epithelioma papulosum cyprini) | Alamar Blue | 3.8 | [5] |
| EPC (Epithelioma papulosum cyprini) | Neutral Red | 5.4 | [5] |
| CHSE-214 (Chinook salmon embryo) | Alamar Blue | 4.6 | [5] |
| CHSE-214 (Chinook salmon embryo) | Neutral Red | 6.2 | [5] |
| RTG-2 (Rainbow trout gonad) | Alamar Blue | 5.5 | [5] |
| RTG-2 (Rainbow trout gonad) | Neutral Red | 7.1 | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a mammalian cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Mitigation of this compound Cytotoxicity using N-acetylcysteine (NAC)
This protocol describes how to assess the potential of the antioxidant N-acetylcysteine (NAC) to reduce this compound-induced cytotoxicity.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a stock solution of NAC (e.g., 1 M) in sterile water and neutralize the pH to 7.0.
-
Prepare treatment media containing a fixed, cytotoxic concentration of this compound (e.g., the IC75 or IC90 value determined from Protocol 1) and varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM).
-
Include controls for this compound alone, NAC alone at the highest concentration, and a vehicle control.
-
-
Cell Treatment: Replace the medium with the prepared treatment and control media.
-
Incubation and Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine if NAC provides a protective effect.
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Reducing cytotoxicity while improving anti-cancer drug loading capacity of polypropylenimine dendrimers by surface acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drug Development - ProJect Pharmaceutics [project-pharmaceutics.com]
Technical Support Center: Addressing Clorofene Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Clorofene and related chlorophenolic compounds in biochemical assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound (2-benzyl-4-chlorophenol) is a chlorinated phenolic compound. Due to its chemical structure, it has the potential to interfere with biochemical assays through several mechanisms, including but not limited to protein aggregation, non-specific inhibition, redox cycling, and fluorescence interference. Such interference can lead to false-positive or false-negative results, misinterpretation of structure-activity relationships (SAR), and wasted resources.
Q2: What are the common signs of this compound interference in an assay?
A2: Common signs of interference by compounds like this compound include:
-
Irreproducible dose-response curves.
-
Steep IC50 curves.
-
Time-dependent inhibition that is not characteristic of a specific binding mechanism.
-
Inhibition that is sensitive to the presence of detergents or changes in enzyme concentration.
-
A high hit rate for the compound across multiple, unrelated assays (promiscuous inhibition).
-
Unexpected changes in fluorescence or absorbance readings that are independent of the biological target's activity.
Q3: How can I proactively minimize the risk of interference from this compound or similar compounds?
A3: To minimize interference, consider the following during assay development and execution:
-
Incorporate control experiments: Always include controls such as the compound in buffer alone to check for autofluorescence or absorbance.
-
Add detergents: Non-ionic detergents like Triton X-100 can help prevent the formation of compound aggregates.[1][2][3]
-
Vary enzyme concentration: True inhibitors should have an IC50 independent of the enzyme concentration, whereas promiscuous inhibitors that act via aggregation will often show a dependence.[1]
-
Include reducing agents with caution: If your assay requires a reducing agent like DTT, be aware that some compounds can undergo redox cycling in their presence, leading to the generation of reactive oxygen species that can inactivate your target protein.[4]
Troubleshooting Guides
Issue 1: Suspected Promiscuous Inhibition by Aggregation
Symptoms:
-
This compound shows potent inhibition in your primary screen.
-
The dose-response curve is unusually steep.
-
Results are difficult to reproduce.
Troubleshooting Steps:
-
Perform a Detergent-Based Counter-Screen: The most definitive way to test for aggregation-based inhibition is to measure the compound's activity in the presence and absence of a non-ionic detergent.[1][2][5]
-
Rationale: Detergents at concentrations above their critical micelle concentration (CMC) will disrupt the formation of compound aggregates, leading to a significant reduction or elimination of inhibitory activity for promiscuous inhibitors.[1][3]
-
Action: Re-run your assay with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.
-
Expected Outcome: If this compound is acting as an aggregate-based inhibitor, you should observe a significant rightward shift in the IC50 value (reduced potency) in the presence of the detergent.
-
-
Vary the Enzyme Concentration:
-
Rationale: The inhibitory effect of aggregating compounds is often dependent on the stoichiometry between the aggregate and the enzyme.
-
Action: Perform the inhibition assay at two or more different concentrations of your target enzyme.
-
Expected Outcome: For an aggregation-based mechanism, the apparent IC50 of this compound may increase with higher enzyme concentrations.[1]
-
Issue 2: Potential Redox-Mediated Interference
Symptoms:
-
Your assay buffer contains a strong reducing agent (e.g., DTT).
-
The target protein has solvent-accessible cysteine residues.
-
You observe time-dependent inhibition.
Troubleshooting Steps:
-
Test for Hydrogen Peroxide (H₂O₂) Generation:
-
Rationale: Some compounds can "redox cycle" in the presence of reducing agents, generating hydrogen peroxide which can oxidize and inactivate proteins.[4]
-
Action: Use a commercially available assay to detect H₂O₂ production when this compound is incubated with your assay buffer containing the reducing agent.
-
Expected Outcome: An increase in H₂O₂ levels in the presence of this compound and the reducing agent suggests redox cycling.
-
-
Include Catalase in the Assay:
-
Rationale: Catalase is an enzyme that specifically degrades H₂O₂.
-
Action: Add catalase to your assay buffer along with this compound.
-
Expected Outcome: If the inhibitory effect of this compound is due to H₂O₂ generation, the addition of catalase should rescue the activity of your target enzyme.
-
Issue 3: Fluorescence or Absorbance Interference
Symptoms:
-
You are using a fluorescence- or absorbance-based assay.
-
You observe a high background signal or quenching of the signal in the presence of this compound.
Troubleshooting Steps:
-
Run Compound-Only Controls:
-
Rationale: To determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay or if it absorbs light at these wavelengths.
-
Action: Prepare a dilution series of this compound in the assay buffer without the enzyme or substrate and measure the fluorescence or absorbance at the assay wavelengths.
-
Expected Outcome: A significant signal in the absence of other assay components indicates intrinsic fluorescence or absorbance of the compound.
-
-
Perform a Spectral Scan:
-
Rationale: To fully characterize the spectral properties of this compound.
-
Action: Perform a full excitation and emission scan of this compound to identify its fluorescence profile.
-
Expected Outcome: This will reveal the wavelengths at which this compound is most likely to interfere, allowing you to potentially select alternative fluorophores for your assay that emit at different wavelengths.
-
Quantitative Data on Chlorophenol Inhibition
The following table summarizes published IC50 values for various chlorophenol compounds against cytochrome P450 (CYP) isoforms. This data can serve as a reference for the potential inhibitory activity of structurally related compounds like this compound.
| Compound | CYP Isoform | IC50 (µM) | Inhibition Type |
| 2,3,4,6-Tetrachlorophenol | CYP2C8 | 27.3 | Non-competitive |
| Pentachlorophenol | CYP2C8 | 12.3 | Non-competitive |
| 2,4,6-Trichlorophenol | CYP2C9 | 30.3 | Competitive |
| 2,3,4,6-Tetrachlorophenol | CYP2C9 | 5.8 | Competitive |
| Pentachlorophenol | CYP2C9 | 2.2 | Competitive |
| Data from:[6] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Promiscuous Inhibitors
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.
Materials:
-
Test compound (e.g., this compound)
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the test compound in both buffers.
-
In a microplate, add the assay components (enzyme, substrate) to the wells containing the compound dilutions in both buffer conditions.
-
Include appropriate controls (no compound, no enzyme).
-
Incubate the plates according to your standard assay protocol.
-
Measure the enzyme activity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration under both conditions and determine the IC50 values.
Data Analysis: Compare the IC50 values obtained in the presence and absence of detergent. A significant increase in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based inhibition mechanism.
Protocol 2: Assay for Redox Cycling Compounds
Objective: To detect the generation of hydrogen peroxide by a test compound in the presence of a reducing agent.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer containing a reducing agent (e.g., 1 mM DTT)
-
Horseradish peroxidase (HRP)
-
Phenol red
-
Catalase (for control)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HRP and phenol red in the assay buffer with DTT.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
As a negative control, in a separate set of wells, add catalase to the reaction mixture before adding the test compound.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 610 nm.
Data Analysis: An increase in absorbance at 610 nm in the presence of the test compound and DTT, which is abolished by the addition of catalase, indicates that the compound is a redox cycler.
Visualizations
Signaling Pathways Potentially Affected by this compound
Chlorinated phenolic compounds have been shown to affect key cellular signaling pathways. Understanding these pathways can help in designing experiments to investigate the specific effects of this compound.
Caption: Experimental workflow for identifying and validating hits from a primary screen.
Caption: Simplified NF-κB signaling pathway potentially activated by cellular stress.
Caption: Overview of the MAPK/ERK signaling cascade.
Caption: Intrinsic and extrinsic apoptosis pathways leading to programmed cell death.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the inhibition risk of chlorophenol substances on cytochrome P450 via cocktail inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Clorofene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Clorofene during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 2-benzyl-4-chlorophenol, is a chlorinated phenolic compound used as a disinfectant and antiseptic. Its stability is crucial as degradation can lead to a loss of potency and the formation of potentially harmful byproducts, compromising experimental results and the safety of formulations.
Q2: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] The recommended storage temperature is between 2-8°C.[2][3] It is also crucial to protect it from light.[4][5][6]
Q3: What are the primary factors that cause this compound degradation?
The main factors that can induce the degradation of this compound are:
-
Light: this compound is sensitive to light, which can trigger photodegradation.[4][5][6]
-
High Temperatures: Elevated temperatures can accelerate decomposition. It is stable up to 77°F (25°C) when protected from light, but decomposition is noted at 140°F (60°C).[4][5][6]
-
Oxidizing Agents: Contact with oxidizing agents can lead to chemical degradation.[4][5]
-
Air (Oxygen): Prolonged exposure to air can cause oxidation of the phenolic group.[5]
Q4: How can I visually tell if my this compound has degraded?
Pure this compound is typically a white to light tan or pink solid.[4][5] Phenols, when oxidized, can form quinones, which often result in a darker-colored mixture, such as brown or even black.[5][7] A noticeable change in color to a darker shade can be an indicator of degradation.
Q5: What are the likely degradation products of this compound?
Based on the degradation pathways of similar chlorophenolic compounds, the likely degradation products of this compound can be formed through:
-
Photodegradation: This can involve the cleavage of the carbon-chlorine bond to form phenol-like compounds and subsequently hydroquinone or chlorocatechols.[4][8]
-
Oxidation: Oxidation of the phenol group can lead to the formation of corresponding quinones.[5][7]
-
Hydrolysis: Under certain pH conditions, the chlorine atom could be substituted.[9][10]
-
Thermal Decomposition: Under fire conditions, hazardous decomposition products like carbon oxides and hydrogen chloride gas can be formed.[1]
Troubleshooting Guides
Preventing this compound Degradation During Storage
This guide provides a summary of recommended actions to prevent the degradation of this compound.
| Parameter | Recommended Condition | Rationale | Troubleshooting Action |
| Temperature | 2-8°C | Stable at low temperatures; decomposition occurs at 60°C (140°F)[4][5][6] | If exposed to high temperatures, consider re-testing for purity before use. |
| Light | Store in amber vials or in the dark | This compound is light-sensitive and can undergo photodegradation[4][5][6] | If accidentally exposed to light, check for discoloration and verify purity via HPLC. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for long-term storage | Prevents oxidation from atmospheric oxygen[5] | If the container has been open for a prolonged period, the headspace can be flushed with an inert gas before resealing. |
| Container | Tightly closed, chemically inert container (e.g., glass) | Prevents exposure to moisture and reactive contaminants.[1] | Ensure the container seal is intact and not compromised. |
| Chemical Compatibility | Store away from acids and oxidizing agents | This compound is incompatible with these substances[4][5] | Review storage area to ensure incompatible chemicals are segregated. |
HPLC Analysis for Stability Testing of this compound
This guide addresses common issues encountered during the HPLC analysis of phenolic compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column; mobile phase pH is too high.[1][11] | Lower the mobile phase pH with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress silanol ionization. Use a modern, end-capped C18 column.[11] |
| Poor Resolution | Inappropriate mobile phase composition; column temperature is too low. | Optimize the mobile phase gradient. Increase the column temperature to improve efficiency.[12] |
| Baseline Noise/Drift | Contaminated detector flow cell; air bubbles in the system; incorrect mobile phase composition.[12] | Flush the flow cell with a strong organic solvent. Degas the mobile phase and purge the system.[12] |
| Retention Time Drift | Poor column equilibration; inconsistent mobile phase preparation; temperature fluctuations.[12] | Ensure adequate column equilibration time between injections. Prepare fresh mobile phase daily. Use a column oven for temperature control.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 60°C for a specified period. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique like HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) at a suitable wavelength (e.g., 220 nm or 280 nm) |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[16]
Visualizations
Caption: Logical workflow for preventing this compound degradation.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. ACP - Rapid oxidation of phenolic compounds by O3 and HOâ: effects of the airâwater interface and mineral dust in tropospheric chemical processes [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Does phenols are oxidised in air to give dark coloured mixture? In this c.. [askfilo.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Phenol on oxidation in air gives:A. QuinoneB. CatecholC. ResorcinolD. o-cresol [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 15. asianjpr.com [asianjpr.com]
- 16. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
Technical Support Center: Optimizing Delivery Methods for In-Vivo Clorofene Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in-vivo delivery of Clorofene (o-benzyl-p-chlorophenol).
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for this compound in preclinical in-vivo studies?
A1: Based on rodent studies, the most common administration routes for this compound are intraperitoneal (IP) injection and oral gavage.[1] The choice of administration should align with the specific aims of the study.
Q2: What are the known challenges associated with the in-vivo delivery of this compound?
A2: The primary challenge in delivering this compound in vivo is its low water solubility (less than 1 mg/mL).[2] This can lead to precipitation of the compound upon injection into the aqueous physiological environment, potentially causing inaccurate dosing, localized irritation, and adverse effects. Careful formulation is critical to overcome this issue.
Q3: What are the potential target organs for this compound-induced toxicity?
A3: The kidney is a major target organ for toxicity induced by this compound and related chlorinated phenols.[3][4][5] Studies have shown that these compounds can cause nephrotoxicity.[4][6][7] Therefore, monitoring renal function during in-vivo studies is crucial.
Q4: Are there any known effects of this compound on cellular signaling pathways?
A4: While direct studies on this compound's specific impact on all signaling pathways are limited, its phenolic structure suggests potential interaction with various cellular processes. Phenolic compounds, in general, have been shown to modulate pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway and induce apoptosis.[8][9][10] Further investigation into this compound's specific molecular targets is warranted.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in-vivo this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound solution upon injection | Poor solubility of this compound in aqueous physiological fluids. | - Formulation Optimization: Develop a formulation using solubilizing agents. Consider co-solvents, surfactants, or complexing agents. For oral administration, self-emulsifying drug delivery systems (SEDDS) can be explored. - Slow Injection Rate: For intravenous or intraperitoneal injections, a slower rate of administration can sometimes mitigate precipitation by allowing for more gradual dilution.[11] - In-vitro Precipitation Test: Before in-vivo administration, perform an in-vitro test by mimicking physiological conditions (e.g., adding the formulation to a buffer at pH 7.4) to assess the potential for precipitation.[12][13] |
| Signs of distress in animals post-injection (e.g., lethargy, ruffled fur) | - Toxicity: this compound can induce systemic toxicity, particularly nephrotoxicity.[4] - Irritation at the injection site: Localized precipitation or the formulation itself may cause irritation. | - Dose Adjustment: If toxicity is suspected, consider reducing the dose. - Monitor Renal Function: Include endpoints to assess kidney function, such as blood urea nitrogen (BUN) levels.[4][5] - Vehicle Control Group: Always include a vehicle control group to differentiate effects of the vehicle from the compound. - Observe Injection Site: Macroscopically and microscopically examine the injection site for signs of irritation.[14] |
| Inconsistent or unexpected experimental results | - Inaccurate Dosing: Precipitation can lead to inconsistent amounts of bioavailable this compound. - Improper Administration Technique: Incorrect oral gavage or IP injection technique can lead to variability. | - Ensure Complete Solubilization: Visually inspect the formulation for any particulate matter before administration. - Standardize Administration Protocol: Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route.[15][16][17][18][19][20][21][22][23] |
Experimental Protocols
Below are detailed methodologies for common in-vivo administration routes for this compound in rodents.
Protocol 1: Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound formulation
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)[19]
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Acclimatize rats to handling prior to the experiment. Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[19]
-
Restraint: A two-person technique is recommended for secure restraint. One person restrains the rat while the other performs the injection. The animal should be held in dorsal recumbency with its head tilted slightly downward.[19]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[19][21]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle.[19]
-
Gently aspirate to ensure a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and use a fresh sterile needle and syringe at a new site.[18]
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Oral Gavage in Mice
Materials:
-
This compound formulation
-
Sterile gavage needles (20-22 gauge, with a ball-tip)[20]
-
Sterile syringes (1 mL)
-
Animal scale
-
PPE
Procedure:
-
Animal and Needle Preparation: Weigh the mouse to calculate the appropriate dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[17] To ensure the correct length of the gavage needle, measure the distance from the corner of the mouse's mouth to the last rib.[16]
-
Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head.[17][22]
-
Gavage Administration:
-
Gently insert the gavage needle into the mouth, directing it over the tongue towards the pharynx. The animal should swallow reflexively.[17]
-
Never force the needle. If resistance is met, withdraw and re-attempt.[16][17]
-
Advance the needle into the esophagus to the predetermined depth.
-
Administer the formulation slowly.
-
Remove the needle gently.
-
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16]
Visualization of Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that may be influenced by this compound, based on the known actions of other phenolic compounds.
Caption: Hypothesized this compound-induced apoptosis signaling pathways.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in-vivo this compound studies.
References
- 1. Toxicological profile for o-benzyl-p-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORTHO-BENZYL-PARA-CHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of chloroform-induced renal toxicity: non-involvement of hepatic cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Historical Perspective of Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. experts.azregents.edu [experts.azregents.edu]
- 12. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newcastle.edu.au [newcastle.edu.au]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. research.vt.edu [research.vt.edu]
- 22. research.fsu.edu [research.fsu.edu]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
Mitigating skin irritation effects of Clorofene in topical applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the skin irritation effects of Clorofene in topical formulations.
Troubleshooting Guides
Issue 1: Unexpectedly high skin irritation observed in a new formulation containing this compound.
Possible Causes & Troubleshooting Steps:
-
Concentration of this compound: this compound, also known as chlorphenesin, is a preservative and biocide used in cosmetics and topical products.[1] While generally considered safe for use at concentrations up to 0.3% in the EU, higher concentrations can lead to increased irritation potential.[2][3] A study noted that the optimal concentration for avoiding skin reactions is less than 0.5%.[4]
-
Action: Verify the final concentration of this compound in your formulation. If it exceeds recommended levels, consider reducing it to the minimum effective concentration required for preservative efficacy.
-
-
Synergistic Irritation with Other Preservatives: The presence of other preservatives, such as phenoxyethanol, can significantly increase the sensory and objective skin irritation potential of this compound.[4][5]
-
Action: Review the complete formulation for other preservatives. If combinations are present, consider alternative preservative systems or the inclusion of mitigating agents.
-
-
Formulation pH: The pH of a topical product can influence skin barrier function and the irritation potential of its ingredients. A pH that disrupts the skin's natural acidic mantle (around 4.5-5.5) can exacerbate irritation.[6]
-
Action: Measure the pH of your formulation. Adjust to a skin-friendly pH range (typically 4.5 to 5.5) using appropriate buffering agents.
-
-
Presence of Other Irritants: Other ingredients in the formulation, such as certain surfactants, fragrances, or penetration enhancers, may be contributing to the overall irritation profile.
-
Action: Conduct a thorough review of all excipients for known irritation potential. Consider replacing any potentially irritating ingredients with milder alternatives.
-
Issue 2: Subjects in a human patch test report stinging or burning sensations upon application.
Possible Causes & Troubleshooting Steps:
-
Sensory Irritation Potential of this compound: this compound has been shown to have a higher potential for causing subjective sensory irritation (stinging, burning) compared to other common preservatives like parabens.[5][7]
-
Action: Incorporate anti-irritant and soothing agents into the formulation. Ingredients like bisabolol, allantoin, and certain botanical extracts can help calm the skin and reduce sensory irritation.
-
-
Vehicle Effects: The vehicle or base of the formulation can influence the perception of sensory irritation.
-
Action: Evaluate the formulation's base. For example, formulations with high levels of glycols may increase the potential for stinging. Consider modifying the vehicle to include more emollients and barrier-protective ingredients.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of this compound in topical formulations to minimize skin irritation?
A1: In the European Union, the maximum authorized concentration for this compound (chlorphenesin) in cosmetic products is 0.3%.[2][3] Studies have suggested that to avoid skin reactions, the concentration should ideally be below 0.5%.[4] It is crucial to use the lowest effective concentration to achieve the desired preservative effect while minimizing irritation risk.
Q2: Are there specific ingredients that should be avoided in combination with this compound to prevent increased skin irritation?
A2: Yes, combining this compound with phenoxyethanol has been shown to increase both objective and sensory skin irritation.[4][5] Care should be taken when formulating with multiple preservatives. It is advisable to conduct compatibility and safety assessments when using this compound in complex mixtures.
Q3: What types of excipients can be incorporated into a formulation to mitigate this compound-induced skin irritation?
A3: To reduce skin irritation, consider incorporating the following types of excipients:
-
Emollients: These ingredients help to soften and smooth the skin by forming a protective layer. Examples include fatty alcohols, fatty acids, and triglycerides.[1][8]
-
Humectants: These substances attract and retain moisture in the skin, which can help to maintain the skin barrier function. Examples include glycerin, propylene glycol, and hyaluronic acid.[1][6]
-
Occlusives: These agents form a barrier on the skin's surface to prevent water loss. Petrolatum is a common example.[1]
-
Anti-irritants: Ingredients like allantoin, bisabolol, and chamomile extract can help to soothe the skin and reduce redness and stinging sensations.[6]
Q4: How can I assess the skin irritation potential of my this compound formulation during development?
A4: A tiered approach to irritation testing is recommended:
-
In Vitro Testing: Utilize reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™, to assess irritation potential without animal testing. These tests measure cell viability and the release of pro-inflammatory markers like IL-1α after topical application of the formulation.[9][10][11]
-
Human Repeat Insult Patch Testing (HRIPT): This is a standard clinical method to evaluate the potential for both irritation and sensitization in human volunteers under controlled conditions.
-
Sensory Irritation Testing: Conduct studies with human volunteers to assess subjective sensations like stinging or burning upon application, particularly if the product is intended for sensitive skin areas.
Data Presentation
Table 1: Quantitative Data on this compound Skin Irritation
| Test Type | This compound Concentration | Formulation Details | Number of Subjects | Mean Irritation Score (± SD) | Citation(s) |
| 24-hr Occlusive Patch Test | 2% | In filter paper discs on IQ test chambers | 30 | 0.17 ± 0.38 | [4] |
| Cumulative Skin Irritation Test (21 days) | 0.25% | Emulsion base with 0.2% methylparaben, 0.1% propylparaben | 15 | 0.40 ± 0.91 | [4] |
| Cumulative Skin Irritation Test (21 days) | 0.25% | Emulsion base with 0.2% methylparaben, 0.1% propylparaben, 0.3% phenoxyethanol | 15 | 0.87 ± 1.19 | [4] |
| Sensory Irritation Test | 0.4% | In 0.5% carbopol solution | 16 | 0.54 (vs. 0.22 for vehicle control) | [4] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model
This protocol is based on the OECD Test Guideline 439.
-
Model Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™) are pre-incubated in assay medium for at least one hour at 37°C and 5% CO₂.
-
Test Substance Application: 25 µL of the test formulation (or a relevant dilution) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Incubation: The tissues are incubated for 60 minutes at 37°C and 5% CO₂.
-
Washing: The test substance is thoroughly washed from the tissue surface with phosphate-buffered saline.
-
Post-Incubation: The tissues are transferred to fresh assay medium and incubated for 42 hours.
-
Cell Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (1 mg/mL) for 3 hours.
-
The formazan salt is extracted from the tissues using isopropanol.
-
The optical density of the formazan solution is measured at 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage of the negative control. A formulation is classified as an irritant if the mean tissue viability is reduced below 50%.
-
(Optional) Cytokine Analysis: The culture medium can be collected after the post-incubation period to measure the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA kit.
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
This is a clinical study and must be conducted under ethical guidelines and with informed consent from volunteers.
-
Subject Recruitment: A panel of 50-200 healthy volunteers with no known skin diseases is recruited.
-
Induction Phase:
-
A small amount of the test formulation is applied to an occlusive patch.
-
The patch is applied to the same site on the upper back of each subject for 24 or 48 hours.
-
This procedure is repeated nine times over a three-week period.
-
The site is graded for any signs of irritation (erythema, edema) before each new patch application.
-
-
Rest Phase: A 10-14 day rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase:
-
A new patch with the test formulation is applied to a previously untreated site on the back for 24 or 48 hours.
-
The challenge site is evaluated for reactions at 48 and 72 hours after patch application.
-
-
Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and analyzed to determine the irritation and sensitization potential of the formulation.
Mandatory Visualization
Caption: Workflow for assessing and mitigating skin irritation of this compound formulations.
References
- 1. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallery | Graphviz [graphviz.org]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 9. New study demonstrates suitability of the Phenion® FT Skin Models for in vitro skin irritation testing of antimicrobial cleaning products [phenion.com]
- 10. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
Validation & Comparative
Clorofene: A Comparative Efficacy Analysis Against Other Phenolic Disinfectants
Clorofene, a chlorinated phenolic disinfectant also known as o-benzyl-p-chlorophenol, demonstrates broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death. This guide provides a comparative analysis of the efficacy of this compound against other phenolic disinfectants, supported by available experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the antimicrobial efficacy of this compound and other selected phenolic disinfectants. It is important to note that direct head-to-head comparative studies are limited, and efficacy can be influenced by factors such as the specific microorganism, concentration of the disinfectant, contact time, and the presence of organic matter. The data presented here is compiled from various studies to provide a comparative overview.
| Disinfectant | Microorganism | Efficacy Metric | Result | Contact Time | Test Method |
| This compound (o-benzyl-p-chlorophenol) | General Microorganisms | Visual Growth | Ineffective (at 0.42% concentration) | Not Specified | Not Specified[1] |
| Phenol | Staphylococcus aureus, Salmonella enterica | Phenol Coefficient | 1.0 (baseline) | Not Specified | Rideal-Walker method[2] |
| Cresol | Staphylococcus aureus | Log Reduction | >5 | 5 minutes | Suspension Test[3] |
| Escherichia coli | Log Reduction | >5 | 5 minutes | Suspension Test[3] | |
| Pseudomonas aeruginosa | Log Reduction | >5 | 5 minutes | Suspension Test[3] | |
| Chloroxylenol | Staphylococcus aureus (ATCC) | Log Reduction | >5 | 10 minutes | Suspension Test[4] |
| Escherichia coli (ATCC) | Log Reduction | >5 | 10 minutes | Suspension Test[4] | |
| Klebsiella pneumoniae (ATCC) | Log Reduction | >5 | 10 minutes | Suspension Test[4] | |
| Pseudomonas aeruginosa (ATCC) | Log Reduction | <1 | 10 minutes | Suspension Test[4] | |
| Thymol | Listeria monocytogenes | Log Reduction | >4 | 15 minutes | Suspension Test[5] |
| Enveloped & Non-enveloped viruses | Log Reduction | ≥1.49 to >3.00 | 1 to 10 minutes | Not Specified[6] |
Note: A log reduction of 1 corresponds to a 90% reduction in microorganisms, a log reduction of 2 to a 99% reduction, a log reduction of 3 to a 99.9% reduction, and so on. A higher log reduction indicates greater efficacy.[7]
Experimental Protocols
The efficacy of disinfectants is evaluated using standardized experimental protocols. These methods are designed to provide reproducible results and allow for the comparison of different disinfectant products. Key experimental protocols include suspension tests and carrier tests.
Suspension Tests (e.g., EN 13727, EN 14476)
Suspension tests are used to evaluate the bactericidal, fungicidal, and virucidal activity of a disinfectant in a liquid suspension.
Workflow for a Typical Suspension Test:
Detailed Methodology for Bactericidal Suspension Test (based on EN 13727 principles):
-
Preparation of Microbial Suspension: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth and adjusted to a specific concentration, typically 1.5 x 10⁸ to 5.0 x 10⁸ colony-forming units per milliliter (CFU/mL).
-
Preparation of Disinfectant Solution: The disinfectant is diluted in hard water or another specified diluent to the desired test concentration.
-
Exposure: One part of the bacterial suspension is mixed with nine parts of the disinfectant solution. The mixture is maintained at a controlled temperature for a specified contact time (e.g., 1, 5, or 10 minutes).
-
Neutralization: After the contact time, a sample of the mixture is transferred to a neutralizing solution to stop the antimicrobial activity of the disinfectant.
-
Enumeration: The neutralized sample is serially diluted, and a specific volume of each dilution is plated onto a suitable agar medium.
-
Incubation and Counting: The plates are incubated under appropriate conditions, and the number of surviving bacterial colonies is counted.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the number in a control sample (where the disinfectant is replaced with a diluent). A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.
Quantitative Carrier Tests (e.g., ASTM E2197)
Carrier tests are designed to evaluate the efficacy of disinfectants on hard, non-porous surfaces, simulating real-world conditions.
Workflow for a Typical Quantitative Carrier Test:
Detailed Methodology for Quantitative Disk Carrier Test (based on ASTM E2197):
-
Carrier Preparation: Stainless steel disks (carriers) are cleaned and sterilized.
-
Inoculation: A standardized suspension of the test microorganism is applied to the surface of each carrier and dried under controlled conditions.
-
Exposure: The dried, inoculated carriers are individually exposed to a specific volume of the disinfectant for the designated contact time.
-
Elution and Neutralization: After the contact time, each carrier is transferred to a tube containing a neutralizing broth to stop the disinfectant's action and to elute the surviving microorganisms from the surface.
-
Enumeration: The eluate is serially diluted and plated on an appropriate growth medium.
-
Incubation and Counting: The plates are incubated, and the number of surviving colonies is counted.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of microorganisms recovered from the treated carriers to the number recovered from control carriers (treated with a placebo).
Antimicrobial Signaling Pathways
The primary mechanism of action for phenolic disinfectants, including this compound, is the disruption of the microbial cell's structural integrity and function. This is a direct physical and chemical interaction rather than a complex signaling pathway.
Mechanism of Action Explained:
-
Adsorption and Penetration: Phenolic compounds adsorb to the surface of the microbial cell and penetrate the cell wall.
-
Membrane Disruption: At lower concentrations, they disrupt the cell membrane, leading to increased permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Protein Denaturation: At higher concentrations, phenolic disinfectants coagulate and denature both membrane-bound and cytoplasmic proteins, including essential enzymes.
-
Cell Death: The combination of membrane damage and protein inactivation leads to the cessation of cellular functions and ultimately results in cell death.
References
- 1. Comparison of disinfectant agents and possible application against covid-19. are disinfectants really effective? | International Journal of Development Research (IJDR) [journalijdr.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of disinfectants on control and clinical bacteria strains at a zonal referral hospital in Mwanza, Tanzania: a cross sectional hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Killing Potential of Thymol against a Time and Temperature Optimized Attached Listeria monocytogenes Population in Lettuce Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOAC 961.02 Germicidal Spray Products as Disinfectants - Situ Biosciences [situbiosciences.com]
- 7. A quick guide to Log Reductions [endurocide.com]
Validation of Clorofene's antibacterial activity against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
Clorofene, a chlorinated phenolic compound, has been utilized as a disinfectant and antiseptic agent. This guide provides a comparative analysis of its antibacterial activity against specific pathogens, alongside other common antibacterial agents. The information is intended to support research and development efforts in the field of antimicrobial drug discovery.
Comparative Antibacterial Activity
Quantitative data on the antibacterial activity of this compound against specific pathogens is not extensively available in publicly accessible literature. However, data for related phenolic compounds and other common antibacterial agents are presented below for comparative purposes. The primary methods for evaluating antibacterial efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents against Staphylococcus aureus
| Compound | Organism | MIC (µg/mL) | Reference |
| Chloroxylenol | Staphylococcus aureus | - | More effective than thymol[1] |
| Thymol | Staphylococcus aureus | - | Less effective than chloroxylenol[1] |
| Chloramphenicol | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤8 (susceptible) | [2] |
| Carvacrol | Methicillin-Susceptible S. aureus (MSSA) | 128.0 - 203.2 | |
| Carvacrol | Methicillin-Resistant S. aureus (MRSA) | 362.0 - 1024.0 | |
| Thymol | Methicillin-Susceptible S. aureus (MSSA) | 256.0 - 724.0 | |
| Thymol | Methicillin-Resistant S. aureus (MRSA) | 512.0 - ≥2048 |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents against Pseudomonas aeruginosa
| Compound | Organism | MIC (µg/mL) | Reference |
| 2,2'-methylenebis(4-chlorophenol) | Pseudomonas aeruginosa | 36 (initial) | [3] |
| Chlorhexidine | Pseudomonas aeruginosa | 1.95 - 31.3 | [3] |
| Ciprofloxacin | Pseudomonas aeruginosa | 5 - 640 | [4] |
| Tetracycline | Pseudomonas aeruginosa | 5 - 640 | [4] |
| Erythromycin | Pseudomonas aeruginosa | 40 - 80 | [4] |
Note: Data for this compound is limited. The provided value for a related compound against P. aeruginosa is from a single study and may not be representative of all strains.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent stock solution in the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Perform MIC Test: First, determine the MIC of the antimicrobial agent as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the original inoculum.[5][6][7]
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining MIC and MBC.
Potential Mechanism of Action for Phenolic Compounds
The precise signaling pathways affected by this compound are not well-documented. However, phenolic compounds, in general, are known to exert their antibacterial effects through several mechanisms, primarily targeting the bacterial cell membrane and essential cellular processes.
Caption: Potential antibacterial mechanisms of phenolic compounds.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
Comparative analysis of the mechanism of action of Clorofene and Dichlorophene
A deep dive into the distinct antimicrobial and antiparasitic actions of two related phenolic compounds.
This guide provides a detailed comparative analysis of the mechanisms of action of Clorofene and Dichlorophene, two chlorinated phenolic compounds with broad-spectrum antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available data and detailed experimental protocols.
Introduction and Physicochemical Properties
This compound (2-benzyl-4-chlorophenol) and Dichlorophene (2,2'-methylenebis(4-chlorophenol)) are structurally related aromatic compounds that have found applications as disinfectants, antiseptics, and antiparasitic agents. Their efficacy stems from their ability to interfere with essential cellular processes in microorganisms.
| Property | This compound | Dichlorophene |
| Chemical Structure | ||
| Molecular Formula | C₁₃H₁₁ClO | C₁₃H₁₀Cl₂O₂ |
| Molecular Weight | 218.68 g/mol | 269.12 g/mol |
| Appearance | White to light tan or pink flakes or crystals.[1] | White to pale yellow crystalline powder.[2] |
| Solubility | Insoluble in water.[1] | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[2] |
| Primary Applications | Used in soaps, detergents, cosmetics, and as a disinfectant in household and hospital settings.[1] | Employed as an anticestodal agent, fungicide, germicide, and antimicrobial agent, often in veterinary medicine.[3] |
Comparative Mechanism of Action
While both compounds are effective antimicrobial agents, their primary mechanisms of action, based on available research, exhibit notable differences. Dichlorophene's mechanism is well-characterized, whereas the specific molecular interactions of this compound are less defined but can be inferred from studies on related phenolic compounds.
Dichlorophene: A Multi-pronged Attack
The primary mechanism of action for Dichlorophene is the uncoupling of oxidative phosphorylation in the mitochondria of parasites and the cytoplasm of bacteria. This process is crucial for the production of ATP, the main energy currency of the cell. By disrupting the proton motive force across the inner mitochondrial or bacterial cell membrane, Dichlorophene effectively halts ATP synthesis, leading to energy depletion and cell death.
Furthermore, Dichlorophene has been shown to:
-
Disrupt Cell Membrane Integrity: It can damage microbial cell membranes, leading to the leakage of essential intracellular components.
-
Induce Oxidative Stress: Dichlorophene can promote the formation of reactive oxygen species (ROS), which cause damage to cellular components such as DNA, proteins, and lipids.
-
Covalent Binding to Proteins: It has been suggested that Dichlorophene can covalently bind to the thiol groups of microbial proteins, interfering with their function.
This compound: Targeting the Cell Envelope
The precise molecular targets of this compound are not as extensively documented as those of Dichlorophene. However, based on its chemical structure as a substituted phenol and research on similar compounds, its primary mechanism of action is believed to be the disruption of microbial cell membranes .[4]
The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, leading to:
-
Increased Membrane Permeability: This disrupts the selective barrier function of the membrane, causing the leakage of vital intracellular components such as ions, metabolites, and nucleic acids.
-
Alteration of Membrane Fluidity: Changes in membrane fluidity can impair the function of membrane-embedded proteins that are crucial for processes like nutrient transport and respiration.
-
Inhibition of Metabolic Pathways: By disrupting the cell membrane, this compound can indirectly interfere with essential metabolic pathways that are dependent on a stable membrane environment.
Quantitative Antimicrobial Activity
Quantitative data, such as the Minimum Inhibitory Concentration (MIC), is essential for comparing the potency of antimicrobial agents.
| Microorganism | Dichlorophene MIC (µM) | This compound MIC (µM) |
| Bacillus subtilis | 0.206[3] | Not Available |
| Escherichia coli | 0.05[3] | Not Available |
| Citrobacter freundii | 0.206[3] | Not Available |
| Bacillus cereus | 0.206[3] | Not Available |
| Acinetobacter calcoaceticus | 0.825[3] | Not Available |
Note: Publicly available, peer-reviewed MIC or IC50 data for this compound against specific bacterial strains is limited.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Method: Broth Microdilution
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and Dichlorophene in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) in the same growth medium.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (broth + bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Assessment of Bacterial Membrane Integrity
Objective: To determine if an antimicrobial agent disrupts the bacterial cell membrane, leading to the leakage of intracellular contents.
Method: Measurement of Nucleic Acid Release
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a specific optical density.
-
Treatment: Add different concentrations of this compound or Dichlorophene to the bacterial suspensions. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubation: Incubate the suspensions for a defined period.
-
Centrifugation: Centrifuge the samples to pellet the bacterial cells.
-
Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance at 260 nm indicates the release of nucleic acids from the cytoplasm due to membrane damage.
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine if an antimicrobial agent induces the production of ROS in bacterial cells.
Method: Dihydrofluorescein Diacetate (DCFH-DA) Assay
-
Bacterial Culture and Preparation: Grow and prepare bacterial cells as described in the membrane integrity assay.
-
Loading with DCFH-DA: Incubate the bacterial suspension with DCFH-DA. This non-fluorescent probe diffuses into the cells and is deacetylated by cellular esterases to DCFH.
-
Treatment: Add different concentrations of the antimicrobial agent to the DCFH-loaded cells.
-
Incubation: Incubate the samples in the dark for a specific period.
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorometer or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The quantitative data available for Dichlorophene indicates its potent activity against a range of bacteria. Further research is required to elucidate the specific molecular targets of this compound and to determine its quantitative antimicrobial efficacy, which would allow for a more direct comparison of potency with Dichlorophene. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies. This detailed analysis provides a valuable resource for the scientific community engaged in the development of new and effective antimicrobial therapies.
References
Cross-Validation of Clorofene's Effectiveness in Diverse Experimental Models: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of Clorofene's Antimicrobial Efficacy Across Various Experimental Models
This guide provides a detailed comparison of the antimicrobial effectiveness of this compound (2-Benzyl-4-chlorophenol), a phenolic disinfectant, against a range of microorganisms in various in vitro experimental models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance relative to other common antimicrobial agents.
Executive Summary
This compound, a halogenated phenolic compound, is widely utilized as a broad-spectrum germicide in disinfectant formulations. Its primary mechanism of action is attributed to the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. The lipophilicity imparted by the benzyl group and the presence of a chlorine atom are thought to enhance its antimicrobial activity. This guide synthesizes available data to present a cross-validated comparison of its effectiveness.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents against various bacterial and fungal species. MIC values represent the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antibacterial Efficacy of this compound and Comparators (MIC in µg/mL)
| Microorganism | This compound (2-Benzyl-4-chlorophenol) | Paramonochlorophenol | Chloroxylenol | Quaternary Ammonium Compounds (e.g., Benzalkonium chloride) |
| Staphylococcus aureus | Data Not Available | 46.67 - 213.33[1] | - | 12 - 60 |
| Pseudomonas aeruginosa | Data Not Available | 46.67 - 213.33[1] | - | 12 - 60 |
| Escherichia coli | Data Not Available | 46.67[1] | - | 12 - 60 |
| Enterococcus faecalis | Data Not Available | 213.33[1] | - | - |
Table 2: Antifungal Efficacy of this compound and Comparators (MIC in µg/mL)
| Microorganism | This compound (2-Benzyl-4-chlorophenol) | Paramonochlorophenol | Other Phenolic Compounds |
| Candida albicans | Data Not Available | 46.67 - 213.33[1] | - |
Note: The absence of specific MIC values for this compound in the available literature highlights a significant data gap. The provided data for other phenolic compounds is for comparative context.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard procedure for its determination.
Workflow for MIC Determination
Workflow for a typical MIC assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds (this compound, comparators) are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and medium, no antimicrobial) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of phenolic compounds like this compound involves the disruption of the microbial cell membrane. This is a multi-step process that ultimately leads to cell death.
Proposed mechanism of antimicrobial action for this compound.
The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential cytoplasmic contents, such as ions and ATP, disrupting the proton motive force and ultimately causing cell death. While this direct membrane damage is the primary mechanism, some evidence suggests that phenolic compounds may also interfere with microbial metabolic pathways and enzyme activity. However, specific signaling pathways in bacteria and fungi that are directly modulated by this compound have not been extensively elucidated in the available literature.
Conclusion and Future Directions
While this compound is established as a broad-spectrum disinfectant, this comparative guide highlights a notable lack of publicly available, quantitative data on its specific efficacy (i.e., MIC values) against a wide range of microbial pathogens, especially in direct comparison to other commonly used antimicrobial agents. The primary mechanism of action is understood to be membrane disruption, but further research is required to identify any specific signaling pathways that may be affected. To provide a more comprehensive understanding of this compound's performance, future research should focus on:
-
Conducting standardized antimicrobial susceptibility testing (e.g., broth microdilution) to determine the MIC of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Performing comparative studies that directly evaluate the efficacy of this compound against other phenolic compounds, quaternary ammonium compounds, and other classes of disinfectants.
-
Investigating the potential for this compound to affect specific bacterial signaling pathways, such as quorum sensing or two-component systems, which could reveal secondary mechanisms of action.
By addressing these knowledge gaps, a more complete and objective assessment of this compound's role in modern antimicrobial strategies can be achieved.
References
A comparative study of the toxicological effects of Clorofene and its analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of Clorofene (o-benzyl-p-chlorophenol) and its analogues, primarily other chlorophenols. The information is compiled from extensive toxicological reports and studies to facilitate an objective assessment of their relative toxicities. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction to this compound and its Analogues
This compound, chemically known as o-benzyl-p-chlorophenol, is a biocidal agent used as a germicide in disinfectant solutions and cleaning products.[1] Its analogues, a broad category of chlorophenols, are compounds where one or more hydrogen atoms on the phenol ring have been substituted by chlorine atoms. These compounds are widely used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals.[2][3] Due to their widespread use and potential for environmental contamination and human exposure, understanding their toxicological effects is of significant public health importance.[2][3]
The toxicity of chlorophenols can vary significantly based on the number and position of the chlorine atoms on the phenol ring. Generally, toxicity tends to increase with the degree of chlorination.[4] This guide will compare the toxicological data of this compound with several representative chlorophenol analogues.
Comparative Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound and selected analogues. These values are critical for comparing the relative acute toxicity of these compounds.
| Compound | Chemical Name | CAS No. | Test Species | Route of Exposure | LD50 (mg/kg) | Reference |
| This compound | o-Benzyl-p-chlorophenol | 120-32-1 | Rat | Oral (gavage) | > 4000 | |
| Mouse | Oral (gavage) | > 2000 | ||||
| 2-Chlorophenol (2-CP) | 2-Chlorophenol | 95-57-8 | Mouse | Oral | 69 (lowest dose with adverse effects) | [5] |
| 4-Chlorophenol (4-CP) | 4-Chlorophenol | 106-48-9 | Rat | Oral (gavage) | 1000 (lethal dose for 50% of males and 42% of females within 12 days) | [5] |
| 2,4-Dichlorophenol (2,4-DCP) | 2,4-Dichlorophenol | 120-83-2 | Rat | Oral | ≥ 2000 (resulted in serious body weight decrements) | [5] |
| Mouse | Oral | 820 (chronic exposure) | [5] | |||
| 2,4,5-Trichlorophenol (2,4,5-TCP) | 2,4,5-Trichlorophenol | 95-95-4 | Rat | Oral | - | [5] |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 2,4,6-Trichlorophenol | 88-06-2 | Rat | Oral | ≥ 735 | [5] |
| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | 2,3,4,6-Tetrachlorophenol | 58-90-2 | Rat | Oral | ≥ 100 (intermediate-duration exposure) | [5] |
| Pentachlorophenol (PCP) | Pentachlorophenol | 87-86-5 | - | - | - | [2] |
Note: The presented data is a summary from various sources and experimental conditions may differ. For detailed information, refer to the cited sources.
Organ-Specific Toxicity
Studies in animal models have identified several target organs for chlorophenol toxicity.
-
Liver: Hepatic effects are well-documented and include increased liver weight, hepatocellular hypertrophy, necrosis, and changes in clinical chemistry.[5][6] Compounds like 2-CP, 4-CP, 2,4-DCP, 2,4,5-TCP, 2,4,6-TCP, and 2,3,4,6-TeCP have all demonstrated hepatotoxicity.[5][6] 4-Chlorophenol has been shown to lower total liver thiol levels, suggesting the formation of reactive intermediates.[7]
-
Kidney: The kidney is a major target organ for this compound and its analogues. Observed effects include nephropathy and renal tubule regeneration.
-
Nervous System: Neurotoxic effects such as lethargy, tremors, and convulsions have been observed following oral and dermal exposure to compounds like 2-CP, 4-CP, and 2,4-DCP.[5][8]
-
Reproductive System: Animal studies have indicated that some chlorophenols, including 4-CP and 2,4-DCP, can lead to decreased implantations, litter size, and live births.[5] Adverse effects on the male reproductive system, such as increased abnormal sperm and decreased sperm motility, have been reported for 2,4-DCP.[5]
-
Immune System: Limited data suggests that 2,4-DCP can affect the immune system by decreasing delayed-type hypersensitivity and increasing antibody production.[5]
Mechanisms of Toxicity
The toxic effects of this compound and its analogues are attributed to several mechanisms of action.
-
Uncoupling of Oxidative Phosphorylation: A primary mechanism of toxicity for many chlorophenols, particularly the more highly chlorinated ones like pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation in mitochondria.[2] This disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and death.
-
Metabolic Activation and Oxidative Stress: The metabolism of chlorophenols can lead to the formation of reactive intermediates, such as quinones and semiquinones.[4] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage. For instance, the metabolite of PCP, tetrachlorohydroquinone (TCHQ), can induce oxidative damage to DNA.[2] The metabolism of 4-chlorophenol is also suggested to produce a chemically reactive intermediate responsible for liver damage.[7]
-
Carcinogenicity and Genotoxicity: Some chlorophenols are considered probable human carcinogens.[2] PCP has been shown to promote carcinogenesis in rodents.[2] The genotoxic potential of these compounds is often linked to the formation of reactive metabolites that can damage DNA.[2] Dichlorophene has shown positive results in the Ames mutagenicity assay.[9]
Experimental Protocols
The toxicological data presented in this guide are derived from a variety of standardized in vivo and in vitro assays.
-
Objective: To determine the median lethal dose (LD50) of a substance, which is the dose required to kill 50% of a test population after a single administration.
-
General Protocol (based on OECD Guideline 401/420/423):
-
Test Animals: Typically, young adult rats or mice of a specific strain are used.
-
Administration: The test substance (this compound or its analogue) is administered orally by gavage, typically dissolved or suspended in a suitable vehicle like corn oil.
-
Dose Levels: A range of doses is administered to different groups of animals.
-
Observation Period: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods.
-
-
Objective: To evaluate the adverse effects of a substance after repeated or continuous exposure for an intermediate (subchronic, e.g., 90 days) or long (chronic, e.g., 2 years) period.
-
General Protocol (based on OECD Guidelines 408/452):
-
Test Animals: Rats or mice are commonly used.
-
Administration: The test substance is administered daily in the diet, drinking water, or by gavage.
-
Dose Levels: At least three dose levels and a control group are used.
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, a complete necropsy is performed, and organs are weighed and examined microscopically for pathological changes.
-
-
Objective: To assess the toxicity of a substance at the cellular level.
-
General Protocol:
-
Cell Lines: Established cell lines, such as fish cell lines (e.g., EPC, CHSE, RTG-2) or human cell lines, are used.[10]
-
Exposure: Cells are exposed to various concentrations of the test compound.
-
Endpoints: Cell viability is assessed using various assays, such as the Alamar Blue assay (for metabolic activity) or the neutral red assay (for lysosomal activity).[10] Total protein content can also be measured to assess cell detachment.[10]
-
Data Analysis: The concentration that causes a 50% reduction in the measured endpoint (IC50) is calculated.
-
Visualizing Toxicological Pathways and Workflows
The following diagrams illustrate key concepts related to the toxicology of chlorophenols.
Caption: General workflow for assessing the toxicity of chemical compounds.
Caption: Mechanism of mitochondrial uncoupling by chlorophenols.
References
- 1. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Clorofene's performance compare in soap versus detergent formulations?
A deep dive into the formulation-dependent efficacy of the antimicrobial agent Clorofene, supported by theoretical analysis and proposed experimental validation.
Introduction
This compound, chemically known as 2-benzyl-4-chlorophenol, is a halogenated phenolic compound recognized for its antimicrobial properties. It is incorporated into a variety of topical antiseptic, disinfectant, and preservative formulations. Its efficacy, however, is not solely dependent on its intrinsic antimicrobial activity but is also significantly influenced by the formulation matrix. This guide provides a comparative analysis of this compound's performance in two common cleansing formulations: traditional soaps and synthetic detergents. While direct comparative studies are limited in publicly available literature, this analysis extrapolates performance based on the fundamental chemical differences between these two systems and the known physicochemical properties of this compound.
Fundamental Differences: Soap vs. Detergent Formulations
Soaps are alkali metal salts of fatty acids, produced through the saponification of fats and oils.[1][2] They are typically anionic surfactants with a carboxylate head group and are characteristically alkaline, with a pH often ranging from 9 to 10.[1]
Detergents, on the other hand, are synthetic surfactants that can be anionic, nonionic, cationic, or amphoteric.[1][3] Anionic detergents often utilize sulfonate or sulfate head groups, which are salts of strong acids, making them less susceptible to deactivation by hard water ions (Ca²⁺, Mg²⁺) that can precipitate soap molecules.[1] Detergent formulations generally have a more neutral pH, typically ranging from 6 to 8.[1]
Physicochemical Properties of this compound
Understanding the chemical nature of this compound is crucial to predicting its behavior in different formulations.
| Property | Value | Implication for Formulation |
| Chemical Name | 2-benzyl-4-chlorophenol | A phenolic compound, which can be sensitive to high pH. |
| Molecular Formula | C₁₃H₁₁ClO | - |
| Molecular Weight | 218.68 g/mol | - |
| Appearance | White to light tan or pink flakes/crystals[4] | Must be solubilized in liquid formulations. |
| Water Solubility | <0.1 g/100 mL at 16°C[5] | Poorly soluble in water, requiring solubilizing agents in aqueous formulations. |
| logP (Octanol/Water Partition Coefficient) | 3.6[4] | Indicates high lipophilicity (oil-loving nature), suggesting it will preferentially partition into oily phases or the hydrophobic cores of micelles. |
| Melting Point | 46-49°C[5] | Relevant for manufacturing processes, especially in hot-process soap making. |
Comparative Performance of this compound in Soap vs. Detergent
Based on the differing chemical environments of soap and detergent formulations and the properties of this compound, a comparative performance can be hypothesized.
| Performance Parameter | Soap Formulation | Detergent Formulation | Rationale |
| Antimicrobial Efficacy | Potentially Lower | Potentially Higher | The high lipophilicity of this compound (logP 3.6) means it will be heavily entrapped within the hydrophobic core of soap micelles.[1][4] This can reduce its bioavailability to act on microorganisms in the aqueous phase. In contrast, the diverse surfactant systems in detergents (including nonionic surfactants) may form micelles that allow for a more favorable partitioning and release of this compound, enhancing its effective concentration. |
| Stability | Potentially Lower | Potentially Higher | Phenolic compounds can be susceptible to oxidation and degradation at the high pH typical of soap formulations (pH 9-10).[1][6] The more neutral pH of detergent formulations (pH 6-8) is likely to provide a more stable environment for this compound.[1] |
| Solubility & Formulation Clarity | More Challenging | Less Challenging | The poor water solubility of this compound presents a challenge for both formulations.[5] However, the broader range of co-surfactants and solubilizing agents (e.g., hydrotropes, nonionic surfactants) commonly used in liquid detergent formulations can more effectively incorporate the lipophilic this compound into a clear, stable solution.[7] Soaps rely primarily on the micellar solubilization of the soap molecules themselves, which may be less efficient for a highly lipophilic active. |
| Compatibility with Hard Water | Poor | Good | The performance of the entire formulation will be affected by water hardness. Soap forms insoluble precipitates ("soap scum") in hard water, which can entrap this compound and reduce its availability and the overall cleaning efficacy of the product.[1] Detergents are less affected by hard water, ensuring consistent performance of the formulation and the active ingredient.[1] |
Experimental Protocol: Suspension Time-Kill Test for Antimicrobial Efficacy
To empirically validate the hypothesized performance differences, a standardized suspension time-kill test can be employed. This method evaluates the reduction in a microbial population after exposure to an antimicrobial formulation over a specified time.
Objective: To compare the bactericidal activity of a 0.5% (w/w) this compound-containing soap formulation versus a 0.5% (w/w) this compound-containing detergent formulation against Staphylococcus aureus.
Materials:
-
Test Formulations:
-
0.5% this compound in a simple liquid soap base (e.g., saponified coconut and olive oil).
-
0.5% this compound in a simple liquid detergent base (e.g., SLES/CAPB surfactant blend).
-
Placebo soap base (without this compound).
-
Placebo detergent base (without this compound).
-
-
Test Organism: Staphylococcus aureus ATCC 6538, cultured in Tryptic Soy Broth (TSB).
-
Neutralizer: A solution capable of inactivating this compound without harming the bacteria (e.g., Dey-Engley Neutralizing Broth).
-
Hard Water: Standardized hard water (e.g., 300 ppm CaCO₃).
-
Sterile phosphate-buffered saline (PBS).
-
Tryptic Soy Agar (TSA) plates.
-
Incubator, vortex mixer, sterile test tubes, pipettes.
Procedure:
-
Preparation of Inoculum: Culture S. aureus in TSB to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
Test Suspension: In separate sterile test tubes, mix 9.9 mL of each test formulation (this compound soap, this compound detergent, and placebos) with 0.1 mL of the S. aureus inoculum. This creates a test suspension with a starting bacterial concentration of approximately 1 x 10⁶ CFU/mL. The test can be run in both distilled water and standardized hard water to evaluate the impact of water hardness.
-
Contact Time: Vortex each tube for 10 seconds. At predetermined contact times (e.g., 30 seconds, 60 seconds, 5 minutes), transfer a 1.0 mL aliquot of the test suspension into 9.0 mL of neutralizer broth.
-
Enumeration: Perform serial ten-fold dilutions of the neutralized suspension in sterile PBS. Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
-
Incubation: Incubate the TSA plates at 37°C for 24-48 hours.
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point. The log reduction in viable bacteria is calculated relative to the initial inoculum count.
Experimental Workflow Diagram
Caption: Workflow for the suspension time-kill assay.
Conclusion
The performance of this compound as an antimicrobial agent is intrinsically linked to the chemical environment of its formulation. While both soap and detergent systems aim to deliver cleansing and antimicrobial benefits, their fundamental differences in composition and pH suggest a superior performance of this compound in detergent formulations. Specifically, the more neutral pH of detergents is likely to enhance the stability of this compound, while their more versatile surfactant systems may improve its solubility and bioavailability, leading to greater antimicrobial efficacy. The proposed experimental protocol provides a clear and standardized method to empirically test this hypothesis, offering valuable data for researchers and formulators in the development of effective antimicrobial cleansing products.
References
- 1. chymist.com [chymist.com]
- 2. nzic.org.nz [nzic.org.nz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorofene [chembk.com]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. camachem.com [camachem.com]
Comparative Proteomics Analysis of Clorofene-Treated Cells: A Hypothetical Guide
Disclaimer: The following guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. As of the time of this writing, publicly available data from comparative proteomics studies specifically on Clorofene-treated cells is limited. The experimental data and pathways presented herein are illustrative and should not be considered factual research findings.
This guide provides a framework for conducting and presenting a comparative proteomics analysis, using the antimicrobial agent this compound as a hypothetical subject. The methodologies, data, and biological pathways are designed to reflect a typical proteomics workflow and its potential outcomes.
Introduction
This compound, a chlorinated phenol, is a known antimicrobial agent. While its primary mechanism of action is understood to involve the disruption of microbial cell membranes, its broader effects on cellular protein expression, particularly in mammalian cells, are not well-characterized. This guide outlines a hypothetical comparative proteomics study to investigate the global proteomic changes in a human cell line (e.g., HaCaT keratinocytes) following treatment with this compound. The objective is to identify differentially expressed proteins and affected signaling pathways to better understand its molecular mechanisms and potential off-target effects.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomics experiments. The following sections describe a standard workflow for such a study.
2.1. Cell Culture and Treatment Human HaCaT keratinocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells were grown to 80% confluency and then treated with either 10 µM this compound (treatment group) or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates were prepared for each condition.
2.2. Protein Extraction and Digestion Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail. The protein concentration of the lysates was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes and then alkylated with 20 mM iodoacetamide at room temperature in the dark for 20 minutes. The proteins were then digested overnight at 37°C with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
2.3. Mass Spectrometry Analysis The resulting peptide mixtures were desalted using C18 spin columns and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An EASY-nLC 1200 system coupled to a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) was used. Peptides were separated on a 75 µm x 25 cm C18 column with a 120-minute gradient of 2% to 32% acetonitrile in 0.1% formic acid. The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
2.4. Data Analysis The raw MS data files were processed using MaxQuant software (version 1.6.17.0) and searched against the human UniProt database. Label-free quantification (LFQ) was enabled to determine protein intensities across samples. The resulting protein groups table was further analyzed using Perseus software. Proteins with at least two unique peptides were considered for quantification. A two-sample t-test was performed to identify proteins with statistically significant changes in abundance between the this compound-treated and control groups (p-value < 0.05).
Quantitative Proteomics Data
The following tables summarize the hypothetical quantitative data from the proteomics analysis, highlighting key differentially expressed proteins.
Table 1: Top 10 Upregulated Proteins in this compound-Treated Cells
| Protein ID | Gene Name | Protein Name | Fold Change | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.2 | 0.001 |
| Q06830 | BAX | Apoptosis regulator BAX | 2.8 | 0.003 |
| P10415 | CASP3 | Caspase-3 | 2.5 | 0.005 |
| P42224 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 2.3 | 0.008 |
| Q07817 | GADD45A | Growth arrest and DNA damage-inducible protein GADD45 alpha | 2.1 | 0.012 |
| P24941 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.9 | 0.015 |
| P08238 | HSPA5 | 78 kDa glucose-regulated protein | 1.8 | 0.021 |
| P11021 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.7 | 0.025 |
| P01112 | HRAS | GTPase HRas | 1.6 | 0.031 |
| P62258 | RPS6 | 40S ribosomal protein S6 | 1.5 | 0.042 |
Table 2: Top 10 Downregulated Proteins in this compound-Treated Cells
| Protein ID | Gene Name | Protein Name | Fold Change | p-value |
| P60709 | ACTB | Actin, cytoplasmic 1 | -3.5 | 0.0008 |
| P16403 | VIM | Vimentin | -3.1 | 0.0015 |
| P08670 | VCL | Vinculin | -2.9 | 0.0021 |
| Q14790 | FLNA | Filamin-A | -2.6 | 0.004 |
| P35579 | MYH9 | Myosin-9 | -2.4 | 0.007 |
| P02545 | LMNB1 | Lamin-B1 | -2.2 | 0.011 |
| P14618 | KRT14 | Keratin, type I cytoskeletal 14 | -2.0 | 0.018 |
| P04264 | KRT10 | Keratin, type I cytoskeletal 10 | -1.9 | 0.023 |
| P02768 | ALB | Albumin | -1.7 | 0.035 |
| P08572 | COL1A1 | Collagen alpha-1(I) chain | -1.6 | 0.045 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the comparative proteomics workflow.
Figure 1: Experimental workflow for comparative proteomics.
4.2. Hypothetical Signaling Pathway Affected by this compound
Based on the hypothetical data showing upregulation of p53, BAX, and Caspase-3, a plausible affected pathway is the p53-mediated apoptosis pathway.
Figure 2: p53-mediated apoptosis pathway.
Conclusion
This hypothetical comparative proteomics analysis of this compound-treated cells illustrates a potential cellular response characterized by the upregulation of proteins involved in apoptosis and cell cycle arrest, and the downregulation of proteins associated with cytoskeletal structure and cell adhesion. The data suggests that this compound may induce a p53-mediated apoptotic response in HaCaT cells. Further validation through targeted experiments, such as western blotting for key proteins and functional assays for apoptosis, would be necessary to confirm these findings. This guide provides a template for conducting and presenting similar proteomics studies, emphasizing the importance of detailed protocols, clear data presentation, and visualization of biological pathways.
Validating the genotoxicity findings of Clorofene in different cell types
For Immediate Release
A comprehensive review of existing toxicological data reveals the genotoxic potential of Chlorophene (also known as Dichlorophene), a widely used antimicrobial agent. This guide provides a comparative analysis of Chlorophene's genotoxicity findings alongside two common alternatives, Triclosan and Chloroxylenol, to inform researchers, scientists, and drug development professionals. The data is presented through structured tables, detailed experimental protocols, and visual diagrams of associated cellular pathways.
Chlorophene (2,2'-methylenebis(4-chlorophenol)) has demonstrated genotoxic effects in a variety of assays. Studies indicate that it can induce chromosomal damage and DNA strand breaks. In contrast, Triclosan and Chloroxylenol present differing genotoxicity profiles, highlighting the importance of careful selection of antimicrobial agents in product development. This guide aims to provide an objective comparison to aid in risk assessment and the selection of safer alternatives.
Comparative Genotoxicity Data
The following tables summarize the quantitative findings from key genotoxicity assays for Chlorophene, Triclosan, and Chloroxylenol.
Table 1: Ames Test Results
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
| Compound | Salmonella typhimurium Strains | Metabolic Activation (S9) | Result |
| Chlorophene | TA98, TA100 | With and Without | Positive[1] |
| Triclosan | TA98, TA100, TA1535, TA1537 | With and Without | Negative[2] |
| Chloroxylenol | Not specified | Not specified | No evidence of mutagenicity |
Table 2: In Vitro Micronucleus Test Results
The in vitro micronucleus test detects chromosomal damage or aneuploidy by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of treated cells.
| Compound | Cell Type | Concentration | Metabolic Activation (S9) | Result (% Micronucleated Cells) |
| Chlorophene | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Positive (Details not available) |
| Triclosan | Human lymphocytes | 10 µg/mL | Not specified | Positive[2] |
| Chloroxylenol | Not specified | Not specified | No evidence of genotoxicity |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is quantified by measuring the migration of DNA from the nucleus, forming a "comet" shape.
| Compound | Cell Type | Concentration | Result (e.g., % Tail DNA) |
| Chlorophene | Rat leukocytes | Not specified | DNA damage observed |
| Triclosan | HaCaT cells | 5 and 10 µg/mL | Concentration-dependent increase in % DNA in tail[2] |
| Chloroxylenol | Not specified | Not specified | No evidence of genotoxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the findings.
Ames Test Protocol (General)
The bacterial reverse mutation assay, or Ames test, is performed to assess the mutagenic potential of a chemical.[3][4]
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Test Protocol (General)
The in vitro micronucleus assay is a widely used method to assess chromosomal damage.[5][6]
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured to a suitable density.
-
Treatment: The cells are exposed to at least three concentrations of the test substance, along with negative and positive controls, for a defined period. The assay is performed with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Alkaline) Protocol (General)
The alkaline Comet assay is a sensitive technique for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[7]
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or isolated primary cells).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail, tail length, and tail moment.
Signaling Pathways and Experimental Workflows
Genotoxic agents can trigger complex cellular signaling pathways in response to DNA damage. The diagrams below illustrate a general DNA damage response pathway and a typical workflow for an in vitro genotoxicity study.
Caption: General DNA Damage Response Pathway.
Caption: In Vitro Genotoxicity Workflow.
References
- 1. Mutagenic effect of dichloromethane on Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Review of the Regulatory Status of Clorofene in the US and Europe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory landscape for Clorofene (2-benzyl-4-chlorophenol) in the United States and the European Union. Understanding these differences is crucial for professionals involved in the research, development, and commercialization of products containing this chemical. The divergent regulatory philosophies of the two regions—the EU's "precautionary principle" versus the US's "risk-based" approach—have led to significantly different statuses for this compound.
I. Regulatory Landscape: A Tale of Two Systems
The regulatory frameworks for chemicals in the US and Europe are built on fundamentally different principles, which directly impact the approval and permitted uses of substances like this compound.
Europe: The Precautionary Principle
The European Union's approach is largely governed by the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Biocidal Products Regulation (BPR). A core tenet of EU chemical regulation is the "precautionary principle," which posits that if a substance is suspected of causing harm to the public or the environment, restrictive measures should be taken even if a causal link has not been definitively established. The burden of proof to demonstrate the safety of a substance lies with the manufacturer. The European Chemicals Agency (ECHA) is the central body responsible for managing the technical and administrative aspects of implementing REACH and the BPR.
United States: A Risk-Based Approach
In the United States, chemical regulation is primarily overseen by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), and by the Food and Drug Administration (FDA) for cosmetics, food, and drugs. The US system is generally characterized as "risk-based," meaning that a substance is typically considered safe until proven to pose an "unreasonable risk" to human health or the environment. This often requires substantial scientific evidence of harm before regulatory action is taken.
II. Comparative Regulatory Status of this compound
The differing regulatory philosophies have resulted in a stark contrast in the approved uses of this compound in the US and Europe.
| Regulatory Aspect | European Union (EU) | United States (US) |
| Primary Regulatory Body | European Chemicals Agency (ECHA) | Environmental Protection Agency (EPA), Food and Drug Administration (FDA) |
| Governing Regulations | REACH, Biocidal Products Regulation (BPR), Classification, Labelling and Packaging (CLP) Regulation | Toxic Substances Control Act (TSCA), Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), Federal Food, Drug, and Cosmetic Act (FD&C Act) |
| Status as a Biocide | Not approved for use in biocidal products of product-type 2 (disinfectants and algaecides not intended for direct application to humans or animals) and product-type 3 (veterinary hygiene).[1][2][3][4] | Registered as a disinfectant, bacteriostat, sanitizer, and microbiocide for various commercial and industrial uses.[5][6][7] |
| Use in Cosmetics | Subject to general safety requirements under the Cosmetics Regulation. The harmonized classification of this compound as a potential carcinogen, mutagen, or reproductive toxicant would heavily restrict its use. | The FDA has not explicitly prohibited the use of this compound in cosmetics. However, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that there is insufficient data to support its safety in cosmetic formulations.[8][9] |
| Harmonized Classification | Harmonized classification as a substance that may damage fertility or the unborn child, is harmful to aquatic life with long-lasting effects, causes serious eye damage, and may cause an allergic skin reaction.[10][11][12] | No equivalent harmonized federal classification system. Hazard evaluation is conducted on a case-by-case basis by the EPA and other agencies. |
| Data Requirements | Manufacturers must provide comprehensive safety data before a substance can be placed on the market (REACH). | Data requirements are often triggered by specific regulatory actions or reviews (e.g., EPA's Registration Review). |
III. Experimental Data on this compound
Toxicological studies have been conducted to assess the safety of this compound. The following table summarizes key findings from a National Toxicology Program (NTP) study on o-benzyl-p-chlorophenol (a synonym for this compound).
| Study Type | Species | Route of Administration | Key Findings | Reference |
| 16-Day Study | F344/N Rats | Gavage in corn oil | Deaths at 1,000 mg/kg in females. | [13] |
| 13-Week Study | F344/N Rats | Gavage in corn oil | No chemical-related deaths. Decreased body weight gain at higher doses. | [13] |
| 13-Week Study | B6C3F1 Mice | Gavage in corn oil | Deaths at higher doses. | [13] |
| 2-Year Study | F344/N Rats | Gavage in corn oil | No evidence of carcinogenic activity. | [13] |
| 2-Year Study | B6C3F1 Mice | Gavage in corn oil | No evidence of carcinogenic activity. | [13] |
IV. Experimental Protocols
National Toxicology Program (NTP) 2-Year Gavage Study Protocol
This section outlines the general methodology used in the NTP toxicology and carcinogenesis studies of o-Benzyl-p-Chlorophenol.
1. Test Substance and Formulation:
-
o-Benzyl-p-chlorophenol (this compound) was administered in a corn oil vehicle.
-
Dose formulations were prepared weekly and stored at room temperature.
2. Animal Husbandry:
-
Male and female F344/N rats and B6C3F1 mice were used.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle.
-
Feed and water were available ad libitum.
3. Study Design:
-
Groups of 50 male and 50 female rats and mice were randomly assigned to control and dosed groups.
-
The test substance was administered by gavage five days a week for 103 weeks.
-
Control groups received the corn oil vehicle only.
-
Dose levels were determined based on the results of 16-day and 13-week pre-chronic studies.
4. Data Collection:
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weights were recorded weekly for the first 13 weeks and then monthly.
-
At the end of the study, all animals were euthanized and subjected to a complete necropsy.
-
Histopathological examinations were performed on all major tissues and organs.
5. Statistical Analysis:
-
Survival rates were analyzed using the life table method.
-
The incidence of neoplasms was analyzed using the Fisher exact test.
V. Visualizations
Caption: A simplified comparison of the regulatory pathways for chemicals in the EU and US.
Caption: A generalized workflow for a long-term carcinogenicity study.
VI. Conclusion
The regulatory status of this compound in the United States and the European Union presents a clear case study in the impact of differing regulatory philosophies. In the EU, the application of the precautionary principle has led to a non-approval for its use in certain biocidal products due to identified risks. In contrast, the US risk-based system permits its use as a registered pesticide for specific applications, while acknowledging data gaps for other uses like cosmetics. For researchers, scientists, and drug development professionals, a thorough understanding of these distinct regulatory environments is essential for ensuring compliance, navigating product approvals, and developing safe and effective products for a global market.
References
- 1. Indian Trade Portal [indiantradeportal.in]
- 2. Chlorophene not approved as active substance for use in biocidal products [chemycal.com]
- 3. Implementing decision - 2020/1765 - EN - EUR-Lex [eur-lex.europa.eu]
- 4. Commission Implementing Decision (EU) 2020/1765 of 25 November 2020 not approving chlorophene as an existing active substance for use in biocidal products of product-type 2 (Text with EEA relevance) [legislation.gov.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. Brief Profile - ECHA [echa.europa.eu]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clorofene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Clorofene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a chlorinated phenol, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound waste, in accordance with regulatory guidelines.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not dispose of this compound or this compound-contaminated materials down the drain. This compound is very toxic to aquatic life.
-
Collect all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and containers), in a designated and clearly labeled hazardous waste container.
-
Use a container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Avoid mixing this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name of the principal investigator or laboratory group
-
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a pickup.
-
Do not attempt to transport the hazardous waste off-site yourself. Transportation of hazardous materials is regulated by the Department of Transportation (DOT) and must be handled by trained and certified professionals.
5. Recommended Disposal Method:
-
The primary and recommended method for the final disposal of this compound is incineration.
-
This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. This process must be carried out by a licensed and permitted hazardous waste disposal facility.
Regulatory and Classification Data
Proper classification of hazardous waste is crucial for regulatory compliance. The following table summarizes key quantitative data for the management of this compound waste.
| Parameter | Value/Information | Source/Regulation |
| UN Number | UN 3077 | DOT |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | DOT |
| DOT Hazard Class | 9 (Miscellaneous hazardous material) | DOT |
| Packing Group | III | DOT |
| EPA Hazardous Waste Code | Likely F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols. | RCRA |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste management protocols.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
